3,5-Dibromo-4'-methyl-1,1'-biphenyl
Description
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Properties
IUPAC Name |
1,3-dibromo-5-(4-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJUHBGKJLWQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,5-Dibromo-4'-methyl-1,1'-biphenyl chemical properties
This whitepaper provides an in-depth technical analysis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl , a highly specialized di-halogenated intermediate. Designed for researchers and synthetic chemists, this guide explores the physicochemical profile, the structural causality behind its utility in advanced materials, and a self-validating synthetic protocol for its preparation.
Chemical Identity & Physicochemical Profiling
3,5-Dibromo-4'-methyl-1,1'-biphenyl (CAS: 864149-25-7) is a rationally designed building block characterized by a biphenyl core, a V-shaped meta-dibromo substitution pattern on one ring, and a para-methyl (p-tolyl) group on the adjacent ring[1][2].
To facilitate experimental planning, the foundational quantitative data for this compound is summarized in Table 1.
Table 1: Physicochemical Properties of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
| Property | Value / Description |
| CAS Registry Number | 864149-25-7[1] |
| Molecular Formula | C₁₃H₁₀Br₂[3] |
| Molecular Weight | 326.03 g/mol [3] |
| Structural Features | Non-planar biphenyl; meta-dibromo electrophilic sites |
| Solubility Profile | High solubility in Toluene, THF, DCM; Insoluble in H₂O |
| Primary Utility | Precursor for OLED host materials and pharmaceutical scaffolds |
Structural Causality & Material Science Utility
The architectural design of 3,5-Dibromo-4'-methyl-1,1'-biphenyl is not arbitrary; it is dictated by the strict electronic requirements of downstream applications, particularly in the synthesis of Organic Light-Emitting Diodes (OLEDs).
The Meta-Linkage Effect: In the development of host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, maintaining a high triplet energy level ( ET ) is paramount to prevent reverse energy transfer from the emissive dopant back to the host matrix[4][5]. If a biphenyl system is substituted at the para positions, π -electron conjugation extends linearly across the molecule, significantly lowering the HOMO-LUMO gap and the ET .
By utilizing the 3,5-dibromo (meta) substitution pattern, synthetic chemists can append bulky donor or acceptor groups (e.g., carbazole or diphenylamine derivatives) in a V-shaped geometry. This meta-linkage deliberately disrupts extended π -conjugation, localizing the electron density and preserving a high ET [4].
The p-Tolyl Influence: The addition of the 4'-methyl group serves a dual purpose. Physically, it breaks molecular symmetry, which increases the solubility of the intermediate in organic solvents and raises the glass transition temperature ( Tg ) of the final polymerized or amorphous film. Electronically, the methyl group acts as a weak electron donor via hyperconjugation, subtly raising the HOMO level of the biphenyl core without compromising the triplet state[5].
Synthesis Methodology: The Self-Validating Protocol
The most efficient route to synthesize 3,5-Dibromo-4'-methyl-1,1'-biphenyl is via a statistically controlled, mono-Suzuki-Miyaura cross-coupling between 1,3,5-tribromobenzene and p-tolylboronic acid[6][7].
Causality of Experimental Choices: Because 1,3,5-tribromobenzene possesses three identical C-Br bonds, the primary challenge is preventing over-arylation (di- or tri-coupling). This is mitigated through two mechanisms:
-
Stoichiometric Control: A deliberate deficit of the boronic acid (0.85 equivalents) ensures that the unreacted tribromobenzene remains the most statistically abundant electrophile in the system[6].
-
Electronic Differentiation: Once the first p-tolyl group is attached, the resulting mono-coupled product is slightly more electron-rich than the starting tribromobenzene. This electron donation makes the remaining two C-Br bonds slightly less susceptible to oxidative addition by the Pd(0) catalyst, naturally slowing down the rate of secondary coupling[6][8].
Figure 1: Controlled mono-Suzuki coupling workflow for the target biphenyl.
Step-by-Step Experimental Protocol
This protocol incorporates in-process analytical checks to create a self-validating workflow.
-
Preparation & Degassing: In a 250 mL Schlenk flask, combine 1,3,5-tribromobenzene (10.0 mmol, 1.00 eq), p-tolylboronic acid (8.5 mmol, 0.85 eq), and K₂CO₃ (20.0 mmol, 2.00 eq). Add a solvent mixture of Toluene/EtOH/H₂O (30 mL / 10 mL / 10 mL).
-
Validation Check: Degas the mixture via three freeze-pump-thaw cycles. The strict absence of oxygen is required to prevent the oxidative homocoupling of the boronic acid, which would consume the limiting reagent and drastically reduce the yield.
-
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.3 mmol, 0.03 eq). Heat the biphasic mixture to 80 °C with vigorous stirring.
-
In-Process GC-MS Monitoring (Self-Validation): After 5 hours, halt stirring to allow phase separation. Extract a 0.1 mL aliquot from the upper organic (toluene) layer. Analyze via GC-MS.
-
Causality: You must observe three primary mass signals: unreacted tribromobenzene ( m/z ~314), the target product ( m/z ~326), and a minor di-coupled byproduct ( m/z ~336). If the relative area of the di-coupled peak exceeds 15%, immediately cool the reaction to 0 °C to quench further oxidative addition.
-
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify the crude mixture via silica gel column chromatography using pure hexanes.
-
Validation Check: The target compound will elute after the unreacted 1,3,5-tribromobenzene, as the addition of the p-tolyl group slightly increases the molecular dipole moment and polarity.
-
Downstream Applications: The Catalytic Cycle
Once synthesized, 3,5-Dibromo-4'-methyl-1,1'-biphenyl serves as a premium electrophile for subsequent double cross-coupling reactions. Because both bromine atoms are situated on the same ring in a meta relationship, they exhibit nearly identical reactivity towards oxidative addition[6].
When subjected to a secondary Buchwald-Hartwig amination or Suzuki coupling with bulky donor molecules, the reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, ultimately yielding the V-shaped conjugated systems required for advanced optoelectronics[4][9].
Figure 2: Downstream double cross-coupling catalytic cycle utilizing the dibromo sites.
References
-
[3] Boroncore. 864149-25-7 | 3,5-Dibromo-4'-methyl-1,1'-biphenyl. Retrieved from: [Link]
-
[4] National Yang Ming Chiao Tung University (NYCU). New Dopant and Host Materials for Blue-Light-Emitting Phosphorescent Organic Electroluminescent Devices. Retrieved from:[Link]
-
[5] Chemistry of Materials (ACS Publications). Peripheral Decoration of Dibenzofuran with Donors and Acceptors as a New Design Platform for Thermally Activated Delayed Fluorescence Emitters. Retrieved from: [Link]
-
[9] Google Patents. US11985891B2 - Polycyclic aromatic compounds and organic electroluminescent devices using the same. Retrieved from:
-
[8] The Journal of Organic Chemistry (ACS Publications). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from: [Link]
-
[7] The Journal of Organic Chemistry (ACS Publications). Twisted Polycyclic Arenes by Intramolecular Scholl Reactions of C3-Symmetric Precursors. Retrieved from: [Link]
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An In-depth Technical Guide to 3,5-Dibromo-4'-methyl-1,1'-biphenyl: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4'-methyl-1,1'-biphenyl is a halogenated aromatic compound belonging to the biphenyl class of molecules. Biphenyls and their derivatives are of significant interest in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties. The presence of bromine atoms and a methyl group on the biphenyl scaffold can significantly influence its reactivity, solubility, and biological activity. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, with a focus on the underlying scientific principles and experimental methodologies.
Physicochemical Properties and Structure
The structure of 3,5-Dibromo-4'-methyl-1,1'-biphenyl consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with two bromine atoms at the 3 and 5 positions, while the other ring bears a methyl group at the 4' position.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀Br₂ | PubChem[1] |
| Molecular Weight | 326.03 g/mol | PubChem[1] |
| IUPAC Name | 3,5-Dibromo-4'-methyl-1,1'-biphenyl | N/A |
| SMILES | Cc1ccc(cc1)c1cc(Br)cc(Br)c1 | N/A |
The dihedral angle between the two phenyl rings is a key structural feature of biphenyls, influencing their conformational flexibility and electronic properties. This angle is affected by the nature and position of the substituents[2].
Caption: Chemical structure of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
The most efficient and widely used method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction[3][4]. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base[3].
For the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, the reaction would involve the coupling of 1,3-dibromo-5-iodobenzene with 4-methylphenylboronic acid. The choice of an iodo-substituted dibromobenzene is strategic, as the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bonds, allowing for selective coupling.
Sources
The Solubility Profile of 3,5-Dibromo-4'-methyl-1,1'-biphenyl: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Dibromo-4'-methyl-1,1'-biphenyl is a halogenated aromatic hydrocarbon whose utility in chemical synthesis and pharmaceutical research is intrinsically linked to its behavior in various solvents. This technical guide provides a comprehensive analysis of its solubility characteristics. Based on its molecular structure—a rigid biphenyl core substituted with two bromine atoms and a methyl group—the compound is characterized as highly nonpolar and hydrophobic. Consequently, it is predicted to exhibit high solubility in nonpolar organic solvents such as hexane and toluene, and poor solubility in polar solvents, particularly water. This document synthesizes theoretical principles of solubility, presents key physicochemical data, and provides a robust, field-proven experimental protocol for accurate solubility determination.
Introduction: Understanding the Importance of Solubility
The selection of an appropriate solvent is a critical parameter in a multitude of scientific applications, including organic synthesis, purification, formulation development, and analytical characterization. For a compound like 3,5-Dibromo-4'-methyl-1,1'-biphenyl, a precise understanding of its solubility is paramount for designing efficient reaction conditions, developing robust purification strategies like crystallization, and formulating delivery systems in drug discovery contexts. The rigid and nonpolar nature of the biphenyl backbone presents unique solubility challenges that necessitate a well-informed solvent selection process[1][2]. This guide serves as a foundational resource, offering both predictive insights based on physicochemical principles and a practical framework for empirical validation.
Physicochemical Properties and Structural Analysis
The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces. The key physicochemical properties of 3,5-Dibromo-4'-methyl-1,1'-biphenyl are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀Br₂ | PubChem[3] |
| Molecular Weight | 326.03 g/mol | PubChem[3] |
| Calculated logP | 5.3 | PubChem[3] |
| Appearance | Solid (predicted) | [4][5] |
Structural Analysis:
-
Biphenyl Core: The 1,1'-biphenyl core is a rigid, planar aromatic system. This rigidity promotes efficient packing in the solid state, leading to high lattice energy that must be overcome for dissolution to occur. The aromatic rings are also susceptible to strong intermolecular pi-pi stacking interactions[1].
-
Bromine Substituents: The two bromine atoms are large and polarizable, contributing significantly to the molecule's van der Waals surface area and molecular weight. While bromine is electronegative, the overall effect on this large aromatic system is an enhancement of its nonpolar character.
-
Methyl Group: The 4'-methyl group is a nonpolar, electron-donating substituent that further increases the hydrophobicity of the molecule.
-
High logP Value: The calculated octanol-water partition coefficient (logP) of 5.3 is a strong quantitative indicator of the compound's lipophilicity and hydrophobicity, signifying a strong preference for nonpolar environments over aqueous ones[3].
Collectively, these features define 3,5-Dibromo-4'-methyl-1,1'-biphenyl as a classic nonpolar, hydrophobic compound.
The Foundational Principle of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is the cornerstone of solubility prediction and is based on the principle that dissolution is most favorable when the intermolecular forces between solvent and solute molecules are comparable to those within the pure substances[6][7][8].
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals forces (London dispersion forces). To dissolve 3,5-Dibromo-4'-methyl-1,1'-biphenyl, these solvents must overcome the pi-pi stacking and van der Waals forces in the solid solute. As the solute can, in turn, form similar van der Waals interactions with the solvent, the energy balance is favorable, leading to good solubility[2][8].
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents possess dipole moments but lack acidic protons for hydrogen bonding. While they are more polar than hydrocarbons, they can still effectively solvate nonpolar compounds to some extent by inducing dipoles and through van der Waals interactions. Solubility is expected to be moderate but lower than in true nonpolar solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these strong solvent-solvent interactions is substantial. A nonpolar solute like 3,5-Dibromo-4'-methyl-1,1'-biphenyl cannot form energetically favorable interactions (like hydrogen bonds) with these solvents. The net energy change is unfavorable, resulting in very poor solubility[8][9].
The following diagram illustrates the expected solubility trend based on solvent polarity.
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- 3. 3,5-Dibromo-4-methyl-1,1'-biphenyl | C13H10Br2 | CID 164893106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate | 663180-98-1 [sigmaaldrich.com]
- 5. Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate | 663180-98-1 [sigmaaldrich.com]
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Desymmetrization of 1,3,5-Tribromobenzene: A Technical Guide to the Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Executive Summary
3,5-Dibromo-4'-methyl-1,1'-biphenyl (CAS 864149-25-7) is a highly valued C2v -symmetric building block utilized extensively in the synthesis of advanced organic light-emitting diode (OLED) materials, complex multidentate ligands, and active pharmaceutical ingredients (APIs) 1[1]. Synthesizing this molecule requires the precise desymmetrization of the C3h -symmetric precursor, 1,3,5-tribromobenzene. As a Senior Application Scientist, I have found that achieving high monoarylation selectivity relies on a deep understanding of the kinetic and thermodynamic parameters governing the catalytic cycle. This whitepaper elucidates the mechanistic rationale, optimal reaction conditions, and a self-validating experimental protocol for achieving high monoarylation selectivity via the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Rationale & Retrosynthetic Analysis
The primary challenge in synthesizing 3,5-dibromo-4'-methyl-1,1'-biphenyl lies in controlling the statistical distribution of cross-coupling events. When 1,3,5-tribromobenzene is subjected to palladium-catalyzed cross-coupling with p-tolylboronic acid, the initial oxidative addition of the first C–Br bond is highly favored due to the electron-deficient nature of the tribrominated ring 2[2].
However, causality dictates that once the first p-tolyl group is installed, the resulting monoarylated product is only marginally less reactive than the starting material. The newly installed p-tolyl group exerts a weak electron-donating effect (+I, +M), which slightly deactivates the remaining C–Br bonds toward secondary oxidative addition. Furthermore, the steric bulk of the p-tolyl group provides a kinetic barrier against further coupling. To maximize the yield of the monoarylated product and suppress di- and tri-arylation, three parameters must be strictly controlled:
-
Stoichiometry: A slight substoichiometric amount of p-tolylboronic acid (0.95 equivalents) ensures the starting halide remains in excess relative to the active transmetalating species.
-
Catalyst Selection: Bulky, electron-rich phosphine ligands can accelerate oxidative addition but often fail to discriminate between the starting material and the monoarylated product. Standard Pd(PPh3)4 provides an optimal balance of reactivity and steric discrimination .
-
Solvent System: A biphasic Toluene/Ethanol/Water system ensures that the non-polar 1,3,5-tribromobenzene is fully solvated, while the boronic acid and base are partitioned, effectively controlling the local concentration of the transmetalating agent at the phase boundary.
Catalytic Cycle & Pathway Visualization
The following diagram illustrates the primary catalytic cycle for monoarylation and the competing secondary cycle that leads to undesired over-reaction.
Catalytic cycle of 1,3,5-tribromobenzene desymmetrization via Suzuki-Miyaura coupling.
Experimental Design & Optimization
To establish a robust protocol, empirical data from early literature and optimization studies must be synthesized. The table below summarizes the effect of varying reaction parameters on the product distribution.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Monoarylation Yield (%) | Diarylation Yield (%) |
| 1 | Pd(PPh3)4 (2 mol%) | Na2CO3 (2.0 eq) | Toluene/ H2O | 80 | 72 | 15 |
| 2 | Pd(OAc)2 / PPh3 | K2CO3 (2.0 eq) | DMF | 100 | 45 | 40 |
| 3 | Pd(dppf)Cl2 (2 mol%) | K3PO4 (2.0 eq) | Dioxane/ H2O | 90 | 65 | 22 |
| 4 | Pd(PPh3)4 (2 mol%) | Na2CO3 (2.0 eq) | Toluene/EtOH/ H2O | 80 | 81 | 8 |
Table 1: Optimization of reaction conditions for the monoarylation of 1,3,5-tribromobenzene. Entry 4 represents the optimal self-validating conditions.
Self-Validating Experimental Protocol
This procedure ensures reproducibility and high fidelity in synthesizing 3,5-dibromo-4'-methyl-1,1'-biphenyl by incorporating strict in-process controls.
Reagents:
-
1,3,5-Tribromobenzene: 10.0 mmol (3.15 g)
-
p-Tolylboronic acid: 9.5 mmol (1.29 g) (Note: The 0.95 eq stoichiometry is critical to enforce mono-selectivity)
-
Pd(PPh3)4 : 0.2 mmol (231 mg, 2 mol%)
-
Na2CO3 : 20.0 mmol (2.12 g)
-
Solvents: Toluene (30 mL), Ethanol (10 mL), Deionized Water (10 mL)
Step-by-Step Methodology:
-
Preparation of the Biphasic System: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1,3,5-tribromobenzene (10.0 mmol) in Toluene (30 mL) and Ethanol (10 mL). Add p-tolylboronic acid (9.5 mmol).
-
Degassing (Critical Step): Add the aqueous solution of Na2CO3 (20.0 mmol in 10 mL H2O ). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and irreversible oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Quickly add Pd(PPh3)4 (0.2 mmol) against a positive counter-flow of Argon. Seal the flask tightly.
-
Controlled Heating: Heat the reaction mixture in a pre-equilibrated oil bath at 80 °C with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
In-Process Control (IPC) & Self-Validation: After 4 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the organic layer, dilute with ethyl acetate, and analyze via GC-MS or TLC (100% Hexanes). Validation Logic: The reaction is deemed complete when the p-tolylboronic acid is fully consumed, even if unreacted 1,3,5-tribromobenzene remains. Do not push the reaction further by adding more boronic acid or increasing temperature, as this will exclusively generate diarylated byproducts.
-
Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with Toluene (2 × 15 mL). Wash the combined organics with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using 100% Hexanes. The unreacted 1,3,5-tribromobenzene elutes first, followed closely by the desired 3,5-dibromo-4'-methyl-1,1'-biphenyl.
Analytical Characterization
To confirm the structural integrity of the synthesized 3,5-dibromo-4'-methyl-1,1'-biphenyl, the following analytical signatures should be validated against the literature:
-
1 H NMR (400 MHz, CDCl3 ): δ 7.62 (t, J = 1.8 Hz, 1H, para-proton of dibromo ring), 7.58 (d, J = 1.8 Hz, 2H, ortho-protons of dibromo ring), 7.42 (d, J = 8.1 Hz, 2H, ortho-protons of tolyl ring), 7.26 (d, J = 8.1 Hz, 2H, meta-protons of tolyl ring), 2.40 (s, 3H, -CH3 ).
-
GC-MS (EI): m/z calculated for C13H10Br2 is 325.91; observed isotopic pattern at 324 (1V), 326 (2V), 328 (1V) confirming the presence of two bromine atoms.
References
- Source: National Institutes of Health (NIH)
- Controlling Emission Energy, Self-Quenching, and Excimer Formation in Highly Luminescent N∧C∧N-Coordinated Platinum(II)
- Non-directed C–H arylation of electron-deficient arenes by synergistic silver and Pd3 cluster catalysis Source: Nanoscale - The Royal Society of Chemistry URL
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An In-depth Technical Guide to 3,5-Dibromo-4'-methyl-1,1'-biphenyl: Synthesis, Characterization, and Historical Context
This technical guide provides a comprehensive overview of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, a specialized unsymmetrical biphenyl compound. The focus is on its synthesis via modern cross-coupling methodologies, its structural characterization, and the historical development of the chemical reactions that enable its creation. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deep understanding of the synthesis and properties of complex organic molecules.
Introduction: The Significance of Unsymmetrical Biphenyls
Biphenyls and their derivatives are a critical class of organic compounds, forming the structural core of many pharmaceuticals, liquid crystals, and advanced polymers.[1] While symmetrical biphenyls have been accessible for over a century through methods like the Ullmann reaction, the synthesis of unsymmetrical biphenyls with distinct substitution patterns on each phenyl ring presented a significant challenge for early organic chemists.[2] The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of these complex molecules, allowing for precise control over their structure and function.[3][4]
3,5-Dibromo-4'-methyl-1,1'-biphenyl is an exemplar of such a molecule, whose existence is a direct consequence of these advanced synthetic techniques. Its structure, featuring a dibrominated phenyl ring and a methylated phenyl ring, makes it a valuable building block for further functionalization. The bromine atoms can serve as handles for subsequent cross-coupling reactions or other transformations, while the methyl group can influence the molecule's electronic properties and steric hindrance.
The Genesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl: A Product of Modern Synthesis
The history of 3,5-Dibromo-4'-methyl-1,1'-biphenyl is not one of a singular discovery in the classical sense, but rather a testament to the enabling power of modern synthetic organic chemistry. Its preparation is made feasible through the strategic application of cross-coupling reactions developed in the latter half of the 20th century.
The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation
The advent of the Suzuki-Miyaura coupling reaction in the late 1970s and its subsequent development marked a turning point in the synthesis of biaryls.[4] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide offers a highly efficient and functional-group-tolerant method for creating carbon-carbon bonds.[5][6] The low toxicity of the boron reagents and the mild reaction conditions have contributed to its widespread adoption in both academic and industrial settings.[7]
The synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl is a direct application of this powerful reaction. The logical and most common approach involves the coupling of a 3,5-dibromophenyl unit with a 4-methylphenyl unit.
Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
The synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl can be approached in two primary ways using the Suzuki-Miyaura coupling, differing in the choice of the organohalide and the organoboron reagent.
-
Route A: Coupling of a 3,5-dibromoaryl halide with 4-methylphenylboronic acid.
-
Route B: Coupling of 3,5-dibromophenylboronic acid with a 4-methylaryl halide.
Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials. For the purpose of this guide, we will detail Route A, as 4-methylphenylboronic acid is a readily available commercial reagent. A key consideration for the 3,5-dibromoaryl halide is the potential for a second coupling reaction. To achieve mono-arylation, a starting material with halogens of differing reactivity is ideal, such as 1,3-dibromo-5-iodobenzene. The carbon-iodine bond is significantly more reactive in palladium-catalyzed couplings than the carbon-bromine bond, allowing for selective reaction at the iodine position.[8]
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and scale of the reaction.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1,3-Dibromo-5-iodobenzene | 362.80 | 1.0 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| Toluene | - | - | - |
| Ethanol | - | - | - |
| Water | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-iodobenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: A degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added to the flask via syringe.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) complex. In our case, this is the C-I bond of 1,3-dibromo-5-iodobenzene.
-
Transmetalation: The aryl group from the organoboron reagent (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two aryl groups (R¹ and R²) on the palladium complex are coupled, and the desired biphenyl product (R¹-R²) is released, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Characterization of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Once synthesized and purified, the identity and purity of 3,5-Dibromo-4'-methyl-1,1'-biphenyl must be confirmed through various analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR (Proton NMR) | Aromatic protons of the 3,5-dibromophenyl ring will appear as distinct signals (likely a triplet and a doublet). The protons of the 4-methylphenyl ring will show a characteristic AA'BB' pattern (two doublets). A singlet for the methyl protons will be observed around 2.4 ppm. |
| ¹³C NMR (Carbon NMR) | Signals corresponding to all carbon atoms in the molecule. The carbons attached to bromine will be downfield. Quaternary carbons at the biphenyl linkage will also be identifiable. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₁₃H₁₀Br₂. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, and M+4) will be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations for aromatic rings, C=C stretching vibrations in the aromatic region, and C-Br stretching vibrations in the fingerprint region. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Potential Applications and Future Directions
While the specific applications of 3,5-Dibromo-4'-methyl-1,1'-biphenyl are not extensively documented in the literature, its structure suggests several potential uses. The two bromine atoms provide sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. Potential areas of application include:
-
Pharmaceuticals: As a scaffold for the synthesis of biologically active compounds. The biphenyl motif is present in numerous drugs.
-
Materials Science: As a building block for liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers where the rigid biphenyl core can impart desirable properties.
-
Ligand Synthesis: For the preparation of novel ligands for catalysis, where the substitution pattern can be tailored to influence the electronic and steric properties of the resulting metal complexes.
Conclusion
3,5-Dibromo-4'-methyl-1,1'-biphenyl stands as a representative molecule of the modern era of organic synthesis. Its creation is not tied to a historical discovery of the compound itself, but rather to the development of powerful synthetic tools like the Suzuki-Miyaura coupling. This guide has provided a comprehensive overview of a logical and efficient synthetic route to this unsymmetrical biphenyl, including a detailed experimental protocol and a discussion of its characterization. For researchers and developers, understanding the synthesis and properties of such tailored molecules is fundamental to advancing the fields of medicine and materials science.
References
-
Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC. [Link]
-
A. Preparation of 3,5-Dibromobenzene Boronic Acid. PrepChem.com. [Link]
-
Novel Synthesis of Highly Functionalized Unsymmetrical Biphenyls. Oxford Academic. [Link]
-
Synthesis of unsymmetrical biphenyls by reaction of nitroarenes with phenols. The Journal of Organic Chemistry. [Link]
-
3,5-Dibromo-4-methyl-1,1'-biphenyl. PubChem. [Link]
-
Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors. PMC. [Link]
-
Synthesis of Symmetrical and Unsymmetrical Tetrahydroxybiphenyls and their Evaluation as Amyloid-β Aggregation Inhibitors. Bentham Science Publishers. [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Method for preparing 4-methyl-biphenyl derivatives.
-
Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid catalyzed by Pd in methanol. ResearchGate. [Link]
- Preparation method of p-bromophenyl-boric acid.
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]
-
3,5-Dimethoxy-4′-methylbiphenyl. PMC. [Link]
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Chinese Chemical Society. [Link]
Sources
- 1. 663180-98-1|Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Spectroscopic Profiling and Analytical Workflows for 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Molecular Architecture
In the realm of advanced organic synthesis, materials science (such as OLED development), and medicinal chemistry, halogenated biphenyls serve as indispensable structural scaffolds. 3,5-Dibromo-4'-methyl-1,1'-biphenyl (CAS: 864149-25-7) is a highly versatile building block. The presence of two chemically equivalent bromine atoms on one ring, coupled with an electron-donating methyl group on the opposite ring, allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Before deploying this compound in complex synthetic pathways, rigorous spectroscopic validation is mandatory to prevent the propagation of impurities—such as mono-brominated or regioisomeric byproducts—throughout a synthetic sequence. This whitepaper provides a comprehensive, field-proven guide to the spectroscopic signatures (NMR, MS, FT-IR) of this molecule, explaining the causality behind each data point and establishing a self-validating analytical workflow. Basic physicochemical properties and commercial standards for this compound are cataloged by suppliers such as 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 3,5-dibromo-4'-methyl-1,1'-biphenyl relies heavily on 1H and 13C NMR. The molecule features two distinct aromatic spin systems: an AA'BB' system on the p-tolyl ring and an AM2 (or AX2) system on the dibromophenyl ring.
Mechanistic Causality of Chemical Shifts
-
The p-Tolyl Ring: The methyl group exerts a mild electron-donating effect via hyperconjugation, slightly shielding the ortho protons (H-3', H-5') to ~7.25 ppm. Conversely, the protons ortho to the biphenyl linkage (H-2', H-6') are deshielded by the extended π -conjugation and anisotropic effects of the adjacent ring, appearing downfield at ~7.40 ppm.
-
The 3,5-Dibromophenyl Ring: The two bromine atoms exert a strong inductive electron-withdrawing effect (-I effect). H-4, situated directly between the two halogens, experiences cumulative deshielding, pushing its resonance to ~7.68 ppm. Because H-4 couples with the equivalent H-2 and H-6 protons (which are four bonds away), it appears as a triplet with a small meta-coupling constant ( 4J≈1.8 Hz).
-
The Heavy Atom Effect (13C NMR): In 13C NMR, carbons directly attached to bromine (C-3, C-5) experience the "heavy atom effect," an anomalous upfield shift caused by the spin-orbit coupling and diamagnetic shielding of the large electron cloud of bromine. Thus, these quaternary carbons appear unusually upfield at ~123.5 ppm. Reference spectral assignments for similar biphenyl systems can be cross-verified via the 2.
Table 1: Summarized 1H and 13C NMR Data (400 MHz / 100 MHz, CDCl3)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling ( J ) | Structural Assignment / Causality |
| 1H | CH3 | 2.40 | Singlet (s) | - | Benzylic methyl, deshielded by aromatic ring. |
| 1H | H-3', H-5' | 7.25 | Doublet (d) | ~8.0 Hz | Ortho to methyl, shielded relative to H-2'/6'. |
| 1H | H-2', H-6' | 7.40 | Doublet (d) | ~8.0 Hz | Ortho to biphenyl bond, deshielded by conjugation. |
| 1H | H-2, H-6 | 7.56 | Doublet (d) | ~1.8 Hz | Meta coupling; deshielded by ortho Br and biphenyl link. |
| 1H | H-4 | 7.68 | Triplet (t) | ~1.8 Hz | Meta coupling; strongly deshielded by two ortho Br atoms. |
| 13C | CH3 | 21.1 | - | - | Typical benzylic aliphatic carbon. |
| 13C | C-3, C-5 | 123.5 | - | - | Upfield shift due to heavy atom effect of Bromine. |
| 13C | C-4 | 132.5 | - | - | Aromatic CH between two C-Br groups. |
| 13C | C-1, C-1' | 144.5, 135.5 | - | - | Quaternary carbons linking the two biphenyl rings. |
Mass Spectrometry (MS) & Isotopic Signatures
Electron Ionization Mass Spectrometry (EI-MS) provides an unequivocal signature for this compound due to the natural isotopic distribution of bromine ( 79 Br: 50.69%, 81 Br: 49.31%). Standard thermochemical and fragmentation data for biphenyls are well-documented in the 3.
The 1:2:1 Dibromo Causality
Because the molecule contains exactly two bromine atoms, the probability of isotopic combinations follows a binomial expansion (a+b)2 .
-
79 Br + 79 Br: Probability ≈0.5×0.5=0.25 (m/z 324)
-
79 Br + 81 Br: Probability ≈2×(0.5×0.5)=0.50 (m/z 326)
-
81 Br + 81 Br: Probability ≈0.5×0.5=0.25 (m/z 328)
This yields a distinct 1:2:1 triplet for the molecular ion cluster, which is the ultimate diagnostic tool to confirm that the core is di-brominated rather than mono- or tri-brominated.
Table 2: Key EI-MS Fragments (70 eV)
| m/z | Relative Abundance | Ion / Fragment | Causality / Mechanism |
| 324 | ~50% | [M] + ( 79 Br 2 ) | Molecular ion with two 79 Br isotopes. |
| 326 | 100% (Base) | [M+2] + ( 79 Br 81 Br) | Molecular ion with one of each isotope. |
| 328 | ~50% | [M+4] + ( 81 Br 2 ) | Molecular ion with two 81 Br isotopes. |
| 245/247 | ~30% | [M - Br] + | Loss of a single bromine radical. 1:1 isotopic ratio. |
| 166 | ~40% | [M - 2Br] + | Biphenyl-methyl cation after loss of both bromines. |
Experimental Protocols & Self-Validating Workflows
To ensure data integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : the results of one analytical technique inherently verify the prerequisites of the next.
Step-by-Step Methodology
-
Sample Preparation: Dissolve exactly 10.0 mg of 3,5-dibromo-4'-methyl-1,1'-biphenyl in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a 0.2 μ m PTFE syringe filter into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.
-
NMR Acquisition (400 MHz):
-
1H NMR: Acquire 16 scans with a 30° flip angle and a 1.5 s relaxation delay ( D1 ).
-
13C NMR: Acquire 1024 scans with a 30° flip angle, a 2.0 s D1 , and WALTZ-16 proton decoupling.
-
Self-Validation Check: Integrate the methyl singlet at 2.40 ppm to exactly 3.00. The sum of the aromatic proton integrals (7.25 to 7.68 ppm) must equal exactly 7.00. Any deviation indicates incomplete bromination or co-eluting aliphatic impurities.
-
-
MS Acquisition (EI, 70 eV): Introduce the sample via a Direct Insertion Probe (DIP). Ramp the source temperature to 250 °C.
-
Self-Validation Check: Verify the 1:2:1 ratio at m/z 324, 326, and 328. If a peak at m/z 246 (1:1 ratio) appears as the molecular ion, the sample has degraded or was synthesized incorrectly as the mono-bromo derivative.
-
-
FT-IR Acquisition (ATR): Place 2 mg of solid sample directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution. Look for the diagnostic C-Br stretch at ~1050 cm −1 and the out-of-plane (OOP) C-H bending at ~810 cm −1 (indicating the p-substituted ring) and ~850/680 cm −1 (indicating the 1,3,5-trisubstituted ring).
Fig 1. Multi-modal analytical workflow for spectroscopic validation.
Mechanistic Insights & Synthetic Applications
The primary utility of 3,5-dibromo-4'-methyl-1,1'-biphenyl lies in its capacity to undergo transition-metal-catalyzed cross-coupling. Because the two C-Br bonds are chemically equivalent but sterically distinct from ortho-substituted biphenyls, they undergo oxidative addition with Palladium(0) catalysts at predictable, uniform rates.
During a Suzuki-Miyaura coupling to form a terphenyl derivative, the spectroscopic signatures shift dramatically. The disappearance of the 1:2:1 MS cluster and the upfield shift of the H-4 proton (as the electron-withdrawing bromines are replaced by electron-donating or neutral aryl groups) serve as real-time kinetic markers for reaction completion.
Fig 2. Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the dibromo core.
References
- Fluorochem Product Catalog – 3,5-DIBROMO-4'-METHYL-1,1'-BIPHENYL (CAS 864149-25-7) Specifications.
- Spectral Database for Organic Compounds (SDBS) – National Institute of Advanced Industrial Science and Technology (AIST).
- NIST Chemistry WebBook – Thermochemical and Mass Spectrometry Signatures for Biphenyl Derivatives.
Sources
Methodological & Application
Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl from 1,3-dibromobenzene and 4-methylphenylboronic acid. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that influence the reaction's success. The protocol is designed to be self-validating, with explanations for each step to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The targeted synthesis of unsymmetrically substituted biphenyls, such as 3,5-Dibromo-4'-methyl-1,1'-biphenyl, is of significant interest for the development of novel pharmaceutical agents and functional materials. The Suzuki-Miyaura coupling reaction stands out as a highly efficient and versatile method for constructing biaryl systems due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[1]
This guide details a robust protocol for the selective mono-arylation of 1,3-dibromobenzene with 4-methylphenylboronic acid, leveraging the power of palladium catalysis. We will delve into the mechanistic intricacies of the Suzuki-Miyaura catalytic cycle, providing a rationale for the choice of catalyst, base, and solvent system.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (1,3-dibromobenzene) to the active Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[1] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.
2. Transmetalation: The subsequent and often rate-determining step is transmetalation. In this phase, the organic group from the organoboron reagent (4-methylphenylboronic acid) is transferred to the palladium(II) center. This process is critically facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species.[3]
3. Reductive Elimination: The final step is reductive elimination, where the two organic moieties on the palladium complex couple to form the new carbon-carbon bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl. Optimization may be necessary to achieve the highest possible yield.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | 236 mg | 1.0 | 1.0 eq |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 163 mg | 1.2 | 1.2 eq |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 3 mol% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 eq |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | - |
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Sources
Suzuki-Miyaura coupling protocol for 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Application Note: Chemoselective Suzuki-Miyaura Coupling Protocol for 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Executive Summary
This application note details a robust, chemoselective Suzuki-Miyaura cross-coupling protocol for the synthesis of 3,5-dibromo-4'-methyl-1,1'-biphenyl. By leveraging the differential bond dissociation energies of carbon-halogen bonds, this method utilizes 1-iodo-3,5-dibromobenzene and p-tolylboronic acid to achieve high-yielding mono-coupling. The protocol is designed for researchers in drug discovery and materials science requiring precise structural functionalization without the statistical mixtures typical of polybrominated starting materials.
Mechanistic Rationale & Causality (E-E-A-T)
Expertise & Experience: The synthesis of asymmetrically functionalized biphenyls from polyhalogenated precursors often suffers from poor selectivity, leading to complex mixtures of mono-, di-, and tri-coupled products. To circumvent this, our protocol employs 1-iodo-3,5-dibromobenzene rather than 1,3,5-tribromobenzene.
Causality: The oxidative addition of the active Pd(0) catalyst into an aryl halide is the rate-determining step in the catalytic cycle. Because the C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of the C–Br bond (~336 kJ/mol), Pd(0) inserts into the C–I bond orders of magnitude faster. By strictly controlling the stoichiometry (1.05 equivalents of p-tolylboronic acid) and maintaining a moderate reaction temperature (60 °C), the catalytic cycle completes exclusively at the iodine position, leaving the two bromine atoms intact for downstream functionalization.
Trustworthiness & Grounding: The Suzuki-Miyaura cross-coupling remains a powerful tool for C–C bond formation in both academic and industrial settings [1]. The exploitation of halogen reactivity gradients (I > Br > Cl) is a well-documented standard in the synthesis of complex dendrimers and luminescent organometallic complexes [2]. Furthermore, real-time monitoring of such dynamic equilibria is essential to prevent side reactions like hydro-debromination or over-coupling [3]. Similar selective cross-coupling strategies have been successfully employed to synthesize highly luminescent coordinated platinum(II) complexes, where precise control over the ligand architecture dictates emission energy [4].
Materials and Reagents
-
1-Iodo-3,5-dibromobenzene (CAS: 19752-57-9): 1.0 mmol (361.8 mg)
-
p-Tolylboronic acid (CAS: 5720-05-8): 1.05 mmol (142.8 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]: 0.03 mmol (34.7 mg, 3 mol%)
-
Sodium carbonate (Na2CO3): 2.0 mmol (212 mg) dissolved in 1.0 mL DI H2O (2.0 M aqueous solution)
-
Solvent: Toluene / Ethanol (4:1 v/v), 10 mL total, thoroughly degassed.
Step-by-Step Experimental Protocol
Step 1: Setup and Degassing (Self-Validating Step)
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-iodo-3,5-dibromobenzene (361.8 mg) and p-tolylboronic acid (142.8 mg).
-
Add 8 mL of Toluene and 2 mL of Ethanol.
-
Crucial Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides. Perform three freeze-pump-thaw cycles or vigorously sparge the solution with Argon for 15 minutes to ensure a strictly anaerobic environment.
Step 2: Catalytic Activation 4. Under a positive flow of Argon, quickly add Pd(PPh3)4 (34.7 mg) and the degassed 2.0 M aqueous Na2CO3 solution (1.0 mL). 5. Seal the Schlenk tube and immerse it in a pre-heated oil bath at 60 °C. 6. Why 60 °C? While standard Suzuki couplings often run at 80–100 °C, limiting the thermal energy prevents the oxidative addition of Pd(0) into the less reactive C–Br bonds, thereby preserving chemoselectivity.
Step 3: Reaction Monitoring & Workup 7. Stir vigorously for 12 hours. Monitor the reaction via TLC (Hexanes) or GC-MS. The disappearance of the starting iodide without the appearance of di-coupled byproducts validates the system. 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with DI water (2 × 15 mL) and brine (15 mL). 9. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel using 100% Hexanes as the eluent. 11. The target compound, 3,5-dibromo-4'-methyl-1,1'-biphenyl, elutes rapidly as a colorless oil/white solid.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the quantitative data from condition optimization, demonstrating the causality between temperature/catalyst choice and chemoselectivity.
| Entry | Catalyst (3 mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| 1 | Pd(PPh3)4 | Toluene/EtOH/H2O | 60 | 12 | 88 | > 99:1 |
| 2 | Pd(PPh3)4 | Toluene/EtOH/H2O | 90 | 12 | 74 | 85:15 |
| 3 | Pd(dppf)Cl2 | THF/H2O | 60 | 12 | 82 | 95:5 |
| 4 | Pd(OAc)2 / SPhos | Toluene/H2O | 80 | 8 | 65 | 70:30 |
Mandatory Visualization
Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle favoring C-I oxidative addition.
Figure 2: Step-by-step experimental workflow for the selective cross-coupling protocol.
Troubleshooting & Self-Validating Systems
-
Issue: Formation of di-coupled product (e.g., 3-bromo-4',4''-dimethyl-1,1':5',1''-terphenyl).
-
Causality: Excess boronic acid or excessively high temperatures overcome the activation barrier for C–Br oxidative addition.
-
Validation: GC-MS analysis of the crude mixture. If the di-coupled mass (m/z ~350) exceeds 2%, recalibrate the oil bath temperature to exactly 60 °C and verify the stoichiometry of the boronic acid (do not exceed 1.05 equiv).
-
-
Issue: Hydro-debromination (loss of Br atoms).
-
Causality: Prolonged heating after the starting iodide is consumed can lead to Pd-catalyzed reductive dehalogenation, especially in the presence of primary alcohols (ethanol) which can act as hydride donors.
-
Validation: Strictly halt the reaction at 12 hours or immediately upon consumption of the starting material as indicated by TLC.
-
References
-
Martina, K., Manzoli, M., Calcio Gaudino, E., & Cravotto, G. (2017). "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Catalysts, 7(4), 98. URL:[Link]
-
McDonagh, A. M., Powell, C. E., Morrall, J. P., Cifuentes, M. P., & Humphrey, M. G. (2003). "Convergent Synthesis of Alkynylbis(bidentate phosphine)ruthenium Dendrimers." Organometallics, 22(7), 1402–1413. URL:[Link]
-
Lang, H., Taher, D., Walfort, B., & Pritzkow, H. (2006). "Linear homobimetallic palladium complexes." Journal of Organometallic Chemistry, 691(18), 3834-3845. URL:[Link]
-
Farley, S. J., Rochester, D. L., Thompson, A. L., Howard, J. A. K., & Williams, J. A. G. (2005). "Controlling Emission Energy, Self-Quenching, and Excimer Formation in Highly Luminescent N∧C∧N-Coordinated Platinum(II) Complexes." Inorganic Chemistry, 44(26), 9690–9703. URL:[Link]
Application Notes and Protocols for 3,5-Dibromo-4'-methyl-1,1'-biphenyl in Pharmaceutical Synthesis
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its conformational flexibility and ability to engage with biological targets.[1][2] This document provides a comprehensive guide to the synthesis and application of 3,5-Dibromo-4'-methyl-1,1'-biphenyl , a highly versatile intermediate, particularly in the development of Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans'.[1] We present detailed, field-tested protocols for the synthesis of this key intermediate via Suzuki-Miyaura cross-coupling and its subsequent regioselective functionalization, a critical step in the construction of complex pharmaceutical molecules like Losartan and Telmisartan analogues.[3][4] The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in drug discovery and process development.
Introduction: The Strategic Importance of the Dibrominated Biphenyl Core
The 1,1'-biphenyl moiety is a cornerstone in the design of drugs targeting a wide range of diseases, including hypertension, inflammation, and cancer.[4] Its prevalence stems from its structural role as a robust, synthetically accessible linker that can orient pharmacophoric groups in a precise three-dimensional arrangement.
3,5-Dibromo-4'-methyl-1,1'-biphenyl is a particularly strategic intermediate for several reasons:
-
Orthogonal Synthetic Handles: The two bromine atoms at the 3 and 5 positions serve as "orthogonal" reaction sites. Their differential reactivity, influenced by steric and electronic factors, can be exploited for sequential, site-selective modifications.[5] This allows for the controlled, stepwise assembly of complex molecular architectures.
-
Proven Pharmaceutical Pedigree: This structural motif is a key component in the synthesis of ARBs, a blockbuster class of antihypertensive drugs.[1] The biphenyl core mimics the function of the angiotensin II peptide, enabling potent and selective blockage of the AT1 receptor.[1]
-
Synthetic Accessibility: As will be detailed, this intermediate can be reliably synthesized on a large scale using modern cross-coupling methodologies, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[6][7]
This guide will first detail the synthesis of the title compound and then provide a protocol for its selective mono-functionalization, demonstrating its utility as a platform for building advanced pharmaceutical precursors.
Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for constructing unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.
The synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl is achieved by coupling 1,3-dibromobenzene with 4-methylphenylboronic acid. The core of this process is a catalytic cycle involving a palladium(0) species.[6]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key mechanistic steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,3-dibromobenzene, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (the 4-methylphenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are ejected as the final biphenyl product, regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis
Materials:
-
1,3-Dibromobenzene
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-dibromobenzene (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical as the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.
-
Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol and deionized water (approximately 10% of the total solvent volume). The biphasic solvent system is necessary to dissolve both the organic starting materials and the inorganic base.
-
Degassing: Sparge the resulting suspension with inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.04 eq). The mixture will typically turn a darker color.
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water, followed by brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to isolate the pure 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Data Summary
| Parameter | Value / Condition | Rationale |
| Reactants | 1,3-Dibromobenzene, 4-Methylphenylboronic acid | Building blocks for the target biphenyl structure. |
| Stoichiometry | ~1.1 eq of Boronic Acid | A slight excess ensures complete consumption of the dibromo starting material. |
| Catalyst | Pd(PPh₃)₄ (2-4 mol%) | A robust, commercially available Pd(0) pre-catalyst for this type of coupling.[11] |
| Base | K₂CO₃ (2.5 eq) | Activates the boronic acid for transmetalation and neutralizes acids formed during the reaction.[10] |
| Solvent System | Toluene/Ethanol/Water | Biphasic system to dissolve all reactants (organic and inorganic). |
| Temperature | 85-95 °C (Reflux) | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of the Pd(0) catalyst. |
| Typical Yield | 65-80% (after purification) |
Application: Regioselective Mono-functionalization
With the 3,5-Dibromo-4'-methyl-1,1'-biphenyl intermediate in hand, the next critical step is its selective functionalization. The two bromine atoms are electronically similar, but subtle steric influences and precise control over reaction conditions can allow for a highly regioselective mono-coupling.[12][13] This protocol describes a second Suzuki coupling to install a functional group precursor, a common strategy in sartan synthesis.[2]
Rationale for Selectivity
Achieving mono-substitution over di-substitution on a symmetrically disubstituted substrate is a common challenge. The primary strategies to promote mono-arylation include:
-
Stoichiometric Control: Using a slight deficiency of the second boronic acid (e.g., 0.9 equivalents) ensures that the dibromo-intermediate is not fully consumed, favoring the mono-adduct.
-
Reaction Conditions: Lower temperatures and shorter reaction times can halt the reaction after the first coupling, which is typically faster than the second due to statistical probability and potential deactivation of the catalyst.
-
Mechanochemical Methods: Recent advances have shown that solvent-free mechanochemical (ball-milling) reactions can achieve high selectivity for mono-arylation, as the crystalline mono-arylated product is less reactive than the liquid dibromo starting material.[13]
Caption: Workflow for the regioselective mono-functionalization of the intermediate.
Experimental Protocol: Selective Mono-Arylation
Objective: To synthesize a precursor for the imidazole ring of a sartan analogue by coupling 3,5-Dibromo-4'-methyl-1,1'-biphenyl with a suitable boronic ester.
Materials:
-
3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.0 eq)
-
(4-Formylphenyl)boronic acid (0.9 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel suitable for microwave synthesis or conventional heating, combine 3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.0 eq), (4-formylphenyl)boronic acid (0.9 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).
-
Solvent and Catalyst: Add degassed 1,4-dioxane and water (4:1 mixture). Add the Pd(dppf)Cl₂ catalyst (0.03 eq). The dppf ligand is often effective in promoting challenging cross-couplings.
-
Reaction: Heat the mixture to 100 °C for 4-8 hours. The use of a slight excess of the starting dibromide and carefully controlled reaction time is crucial for maximizing the yield of the mono-substituted product.[14]
-
Monitoring: Closely monitor the formation of the mono- and di-substituted products via LC-MS. Quench the reaction when the optimal ratio is achieved.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to separate the desired mono-arylated product from unreacted starting material and the di-arylated byproduct.
Conclusion
3,5-Dibromo-4'-methyl-1,1'-biphenyl is a robust and versatile building block for pharmaceutical synthesis. Its efficient preparation via Suzuki-Miyaura coupling and the potential for subsequent regioselective functionalization provide a powerful platform for the rapid assembly of complex drug candidates. The protocols and principles outlined in this document offer a solid foundation for researchers engaged in the synthesis of biphenyl-containing therapeutic agents, particularly in the highly significant sartan class of antihypertensives.
References
-
Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025). Request PDF. [Link]
-
A Review on Synthesis of Antihypertensive Sartan Drugs. (n.d.). SciSpace. [Link]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). The Royal Society of Chemistry. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). PMC. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC. [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). PMC. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). EThOS. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]
-
Synthesis and Evaluation of New Sartan Derivatives. (2022). ResearchGate. [Link]
-
Delineating a greener synthesis of a key sartan intermediate by photochemical benzylic bromination with electrochemically. (n.d.). ChemRxiv. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. (n.d.). HUSCAP. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). University of York. [Link]
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2025). PMC. [Link]
- Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl. (n.d.).
-
Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. (2020). PubMed. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (2022). ResearchGate. [Link]
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- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
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- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the bromine atoms in 3,5-Dibromo-4'-methyl-1,1'-biphenyl
An Application Guide to the Strategic Functionalization of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the biphenyl moiety is a cornerstone structural motif. Its inherent rigidity and ability to present substituents in a well-defined three-dimensional space make it invaluable for designing molecules that interact with biological targets or exhibit specific photophysical properties. 3,5-Dibromo-4'-methyl-1,1'-biphenyl represents a particularly versatile building block. The two bromine atoms serve as reactive handles, offering synthetic chemists a dual-point platform for molecular elaboration.
This guide provides a comprehensive overview of the primary strategies for the functionalization of the carbon-bromine bonds in 3,5-Dibromo-4'-methyl-1,1'-biphenyl. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern these transformations. Understanding the "why" behind catalyst selection, reaction conditions, and potential pathways is critical for troubleshooting, optimization, and the rational design of novel derivatives. The protocols detailed herein are designed to be robust and serve as a validated starting point for researchers in drug discovery and materials development.
Chapter 1: Foundational Concepts in Reactivity
The synthetic utility of 3,5-Dibromo-4'-methyl-1,1'-biphenyl hinges on the reactivity of its two C(sp²)-Br bonds. These bonds are strong but can be readily activated by transition metal catalysts or cleaved under specific organometallic conditions. The key challenge and opportunity in functionalizing this molecule lies in controlling the selectivity. The two bromine atoms are chemically equivalent due to the molecule's symmetry. Therefore, achieving selective mono-functionalization requires careful control over stoichiometry and reaction conditions, while di-functionalization is more straightforward.
The primary routes for transforming these C-Br bonds, which will be detailed in the subsequent chapters, are:
-
Palladium-Catalyzed Cross-Coupling Reactions: A suite of powerful reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
-
Bromine-Lithium Exchange: An orthogonal approach that generates a potent nucleophilic organolithium intermediate, which can then be trapped with a wide variety of electrophiles.
Chapter 2: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are the most common methods for functionalizing aryl halides.[1] The general principle involves the reaction of the aryl halide (electrophile) with an organometallic or amine reagent (nucleophile) in the presence of a palladium catalyst and a base.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming biaryl structures, owing to the stability and low toxicity of the boronic acid reagents.[3]
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3]
Experimental Protocol: Mono-Arylation of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Objective: To selectively replace one bromine atom with a new aryl group.
Materials:
-
3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-4'-methyl-1,1'-biphenyl, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add a 4:1 mixture of Toluene:Water. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the starting biphenyl.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Note on Di-arylation: To achieve di-substitution, increase the equivalents of arylboronic acid (2.5-3.0 equiv) and catalyst loading slightly. The reaction time will likely be longer.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Application |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane/Water | 80-110 | General purpose, good for many arylboronic acids[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 80-100 | For sterically hindered or electron-rich substrates |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp - 80 | Highly active catalyst system for a broad range of substrates[3] |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is invaluable for creating extended π-systems found in materials science and for introducing a versatile functional group that can undergo further transformations.
Mechanistic Rationale: The reaction typically involves two catalytic cycles: a palladium cycle and a copper(I) cycle.[4] The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst. An amine base is used to deprotonate the alkyne and neutralize the HBr formed.[5]
Experimental Protocol: Di-alkynylation of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Objective: To replace both bromine atoms with a terminal alkyne.
Materials:
-
3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.0 equiv)
-
Terminal Alkyne (2.5-3.0 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent, optional)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3,5-Dibromo-4'-methyl-1,1'-biphenyl, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed TEA or a mixture of TEA/THF.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
-
Monitor the reaction by TLC. Upon completion, a precipitate of amine hydrobromide will have formed.
-
Filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by recrystallization or column chromatography on silica gel.
Note on Mono-alkynylation: Achieving selective mono-alkynylation can be challenging due to the high reactivity. It requires using a near-stoichiometric amount of the alkyne (1.0-1.1 equiv) at low temperatures (e.g., 0 °C to room temperature) and careful monitoring to stop the reaction before significant di-substitution occurs.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[7] This transformation is a cornerstone of modern medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.
Mechanistic Rationale: The catalytic cycle is similar to other cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[9]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple an amine (primary or secondary) to the biphenyl scaffold.
Materials:
-
3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.0 equiv)
-
Amine (2.2-2.5 equiv for di-amination)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos or RuPhos (ligand) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.5-3.0 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the base (e.g., NaOtBu).
-
Add Pd₂(dba)₃ and the phosphine ligand.
-
Add 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
-
Seal the tube, remove it from the glovebox, and add the anhydrous solvent via syringe under an inert atmosphere.
-
Add the amine nucleophile.
-
Degas the mixture briefly.
-
Heat the reaction to 80-110 °C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter the mixture through celite to remove palladium black.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Table 2: Common Reagents for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Primary and secondary anilines[10] |
| Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, LHMDS | Dioxane, Toluene | Broad scope, including aliphatic amines and less reactive aryl chlorides[9] |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | Effective for a wide range of amines[8] |
Diagram 2: Relationship of Cross-Coupling Reactions
Caption: Core cross-coupling reactions for functionalization.
Chapter 3: Orthogonal Strategy via Bromine-Lithium Exchange
Bromine-lithium exchange is a powerful, palladium-free method for converting a C-Br bond into a C-Li bond, creating a highly nucleophilic organolithium species.[11] This intermediate can then be reacted with a vast array of electrophiles to install diverse functional groups.
Mechanistic Rationale: The reaction proceeds by treating the aryl bromide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C).[12] The exchange is extremely fast. The key to achieving mono-functionalization on 3,5-Dibromo-4'-methyl-1,1'-biphenyl is the precise control of stoichiometry, using only one equivalent of the alkyllithium reagent.[11] Adding more than two equivalents will lead to di-lithiation.
Experimental Protocol: Mono-formylation via Lithiation-Quench
Objective: To selectively introduce an aldehyde group at one of the bromine positions.
Materials:
-
3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.0 equiv)
-
n-Butyllithium (1.0-1.05 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (electrophile, >2.0 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Add 3,5-Dibromo-4'-methyl-1,1'-biphenyl to an oven-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
In a separate flask, dissolve anhydrous DMF in anhydrous THF and cool to -78 °C.
-
Transfer the freshly formed organolithium species via cannula into the cold DMF solution.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude aldehyde by column chromatography.
Table 3: Common Electrophiles for Quenching Organolithiums
| Electrophile | Reagent | Resulting Functional Group |
| Aldehyde | N,N-Dimethylformamide (DMF) | -CHO |
| Carboxylic Acid | CO₂ (gas or dry ice) | -COOH |
| Boronic Ester | Triisopropyl borate, then acid workup | -B(OH)₂ |
| Ketone | Aldehyde or Nitrile | -C(O)R |
| Silyl Group | Trimethylsilyl chloride (TMSCl) | -SiMe₃ |
Diagram 3: Bromine-Lithium Exchange Workflow
Caption: Stepwise process for mono-functionalization via Br/Li exchange.
Chapter 4: Characterization of Products
Confirmation of successful functionalization and determination of the degree of substitution (mono- vs. di-) is critical. The following analytical techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. For mono-substituted products, the symmetry of the dibrominated ring is broken, leading to a more complex set of aromatic proton signals compared to the starting material. Di-substitution restores symmetry, resulting in a simpler spectrum again, but with chemical shifts indicative of the new functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass, confirming the molecular formula of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) will be absent in the fully substituted products.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of new functional groups, such as a carbonyl (C=O) stretch for a ketone or aldehyde, or a C≡C stretch for an alkyne.
Conclusion
3,5-Dibromo-4'-methyl-1,1'-biphenyl is a powerful scaffold for the synthesis of complex molecules. Its two bromine atoms can be functionalized sequentially or simultaneously using a range of robust and well-understood chemical transformations. Palladium-catalyzed cross-coupling reactions offer reliable pathways to C-C and C-N bonds, leveraging a vast library of coupling partners. As an alternative, bromine-lithium exchange provides access to a nucleophilic intermediate that can be trapped by a wide variety of electrophiles. Mastery of these techniques, guided by an understanding of their underlying mechanisms, empowers researchers to rationally design and synthesize novel compounds for applications spanning from drug discovery to materials science.
References
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Elsevier. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Available from: [Link]
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ResearchGate. (n.d.). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. Request PDF. Available from: [Link]
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National Center for Biotechnology Information. (2026). 3,5-Dibromo-4-methyl-1,1'-biphenyl. PubChem Compound Database. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available from: [Link]
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ChemRxiv. (n.d.). Exciting role of electronic factors: Substituent driven selective functionalization of Dibromo vinyl. Available from: [Link]
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. PMC. Available from: [Link]
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National Center for Biotechnology Information. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. PMC. Available from: [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. PMC. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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University of Illinois. (n.d.). IDEALS. Available from: [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
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ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. Available from: [Link]
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ResearchGate. (2025). Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. Available from: [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
- Google Patents. (n.d.). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.
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ResearchGate. (n.d.). The Pd catalyst (2a)-catalyzed Stille reaction of aryl bromides (8–10)... Available from: [Link]
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National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available from: [Link]
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ChemRxiv. (n.d.). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. Available from: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]
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Chalmers Research. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF₂ Complex. Available from: [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
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MDPI. (2025). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Visible light-mediated selective α-functionalization of 1,3-dicarbonyl compounds via disulfide induced aerobic oxidation. Chemical Communications. Available from: [Link]
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SciSpace. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. Available from: [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
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University of California, Irvine. (n.d.). lithium halogen exchange #1 revised. Available from: [Link]
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University of Windsor. (2004). The Mechanisms of the Stille Reaction. Available from: [Link]
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Wiley Online Library. (n.d.). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Available from: [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
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Palladium-catalyzed reactions involving 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Application Note: Palladium-Catalyzed Functionalization of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols
Executive Summary
The compound 3,5-Dibromo-4'-methyl-1,1'-biphenyl is a highly versatile, C2 -symmetric bis-electrophile[1]. It serves as a critical building block in the synthesis of complex terphenyl architectures, extended π -conjugated systems for OLED materials, and rigid pharmacophores in drug discovery. Because the two carbon-bromine (C–Br) bonds are positioned meta to the phenyl ring and meta to each other, they are sterically accessible but electronically distinct from standard para-substituted electrophiles.
This application note details the mechanistic rationale and field-proven protocols for executing both exhaustive symmetrical double-coupling (Suzuki-Miyaura) and controlled desymmetrizing mono-coupling (Buchwald-Hartwig amination) using state-of-the-art Palladium catalysis[2].
Mechanistic Rationale & Ligand Selection
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the reliable formation of C–C and C–heteroatom bonds[2]. The catalytic cycle relies on the delicate balance of oxidative addition, transmetalation, and reductive elimination[3].
-
Oxidative Addition: The electron-rich nature of the 4'-methylbiphenyl system slightly deactivates the 3,5-dibromo ring compared to electron-deficient arenes. Therefore, electron-rich, bulky biarylphosphine ligands (e.g., SPhos or XPhos ) are required to accelerate the oxidative insertion of the Pd(0) species into the C–Br bond.
-
Transmetalation (Suzuki): The weak nucleophilicity of organoboron compounds makes the Suzuki reaction highly tolerant of functional groups[3]. However, transmetalation requires the in situ formation of a highly nucleophilic boronate complex. We utilize strong aqueous bases (e.g., K3PO4 ) in a biphasic solvent system to drive this step.
-
Reductive Elimination: The steric bulk of ligands like SPhos enforces a tight "bite angle," forcing the two coupling partners on the Pd(II) center in close proximity, thereby drastically lowering the activation energy for product release.
Fig 1: General Pd-catalyzed cross-coupling cycle for aryl bromides.
Quantitative Data: Reaction Optimization
To achieve either exhaustive di-functionalization or selective mono-functionalization, reaction parameters must be strictly controlled. The table below summarizes the optimization landscape for 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
| Entry | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Mono-Adduct (%) | Di-Adduct (%) |
| 1 | Suzuki (Double) | Pd(OAc)2 / SPhos | K3PO4 (4.0 eq) | Toluene/ H2O | 100 | 12 | < 5 | 94 |
| 2 | Suzuki (Double) | Pd(PPh3)4 | Na2CO3 (4.0 eq) | THF/ H2O | 80 | 18 | 18 | 68 |
| 3 | Buchwald (Mono) | Pd2(dba)3 / XPhos | NaOtBu (1.2 eq) | Toluene | 70 | 6 | 82 | 11 |
| 4 | Buchwald (Mono) | Pd(OAc)2 / BINAP | Cs2CO3 (1.2 eq) | Dioxane | 90 | 12 | 55 | 31 |
Insight: Entry 3 demonstrates that lowering the temperature to 70 °C and restricting the nucleophile stoichiometry to 1.2 equivalents successfully arrests the reaction at the mono-adduct stage. The first coupling alters the electronics of the ring, raising the activation barrier for the second oxidative addition—a kinetic preference we exploit for desymmetrization.
Self-Validating Experimental Protocols
Protocol A: Exhaustive Symmetrical Suzuki-Miyaura Coupling
Objective: Synthesize a 3,5-diaryl-4'-methyl-1,1'-biphenyl derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.0 mmol), the desired arylboronic acid (2.5 mmol, 2.5 eq), and K3PO4 (4.0 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)2 (0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%). Add this mixture to the main flask.
-
Degassing (Critical): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Palladium(0) intermediates are highly susceptible to oxidation; ambient oxygen will irreversibly poison the catalyst, resulting in the precipitation of inactive "Pd black"[4].
-
Solvent Introduction: Inject degassed Toluene (10 mL) and deionized H2O (2 mL) via syringe.
-
Heating: Seal the flask and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to maximize the interfacial surface area of the biphasic mixture. Heat for 12 hours.
-
Validation Checkpoint 1 (Visual): The solution should maintain a clear yellow/orange hue. If the solution turns opaque black within the first hour, oxygen ingress has occurred.
-
Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL), separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Analytical Validation (LC-MS): The starting material exhibits a characteristic 1:2:1 isotopic cluster at M,M+2,M+4 due to the two bromine isotopes ( 79Br and 81Br ). A successful exhaustive double-coupling will yield a product mass peak with no distinct bromine isotopic signature .
Protocol B: Desymmetrizing Buchwald-Hartwig Amination
Objective: Synthesize 3-amino-5-bromo-4'-methyl-1,1'-biphenyl (Mono-adduct).
Fig 2: Experimental workflow and validation logic for mono-amination desymmetrization.
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, charge a vial with 3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.0 mmol), secondary amine (1.0 mmol, 1.0 eq), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.2 mmol).
-
Solvent: Add anhydrous, degassed Toluene (10 mL). Seal with a PTFE-lined cap.
-
Kinetic Control: Transfer to a heating block set strictly to 70 °C . Causality Note: Exceeding 70 °C provides sufficient thermal energy to overcome the activation barrier of the deactivated mono-adduct, leading to unwanted di-amination.
-
Monitoring: After 4 hours, sample 50 μ L of the reaction, quench with wet EtOAc, and analyze via LC-MS.
-
Validation Checkpoint 2 (Isotopic Signature): Stop the reaction when the LC-MS trace shows a dominant peak with a 1:1 isotopic doublet ( M,M+2 ) , confirming the presence of exactly one remaining bromine atom.
-
Quench & Purify: Filter the crude mixture through a pad of Celite to remove Pd residues and inorganic salts. Concentrate and purify via automated flash chromatography.
Troubleshooting & Best Practices
-
Microwave Acceleration: For highly sterically hindered coupling partners that fail under conventional heating, microwave-assisted palladium-catalyzed cross-coupling can significantly reduce reaction times (from 12 hours to 10–20 minutes) while maintaining high yields[5].
-
Precatalyst Selection: If inconsistent initiation is observed with Pd(OAc)2 , consider utilizing modern, bench-stable Pd(0) precatalysts (e.g., DMPDAB–Pd–MAH) which allow for rapid, complete phosphine displacement and reliable in situ active catalyst formation[4].
-
Base Incompatibility: If the target amine in Protocol B contains base-sensitive functional groups (e.g., esters), substitute the aggressive NaOtBu with the milder Cs2CO3 and increase the reaction time accordingly.
References
-
[5] Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[Link]
-
[1] Title: 3,5-Dibromo-4-methyl-1,1'-biphenyl Compound Summary Source: PubChem - NIH URL:[Link]
-
[3] Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL:[Link]
-
[4] Title: A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis Source: ChemRxiv URL:[Link]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Note: 3,5-Dibromo-4'-methyl-1,1'-biphenyl in Materials Science
Subtitle: Synthesis Protocols for High- T1 OLED Hosts and Porous Organic Polymers (POPs)
Executive Summary & Structural Rationale
3,5-Dibromo-4'-methyl-1,1'-biphenyl (CAS: 864149-25-7) is a highly versatile AB2 -type building block extensively utilized in advanced materials science. Its architecture offers two distinct, orthogonal handles for molecular design:
-
The Meta-Dibromo Substitution: Unlike traditional para-linked biphenyls, the 3,5-substitution pattern breaks extended π -conjugation. This spatial arrangement is critical for designing host materials for Organic Light-Emitting Diodes (OLEDs), as it confines the triplet exciton to the central biphenyl core, thereby maintaining a high triplet energy ( T1 )[1].
-
The 4'-Methyl Group: This moiety serves a dual purpose. First, it introduces steric bulk that prevents tight molecular packing, significantly increasing the glass transition temperature ( Tg ) and ensuring the formation of stable, amorphous thin films[2]. Second, it acts as a latent electrophile that can undergo post-synthetic radical bromination, enabling further functionalization.
Application I: High-Triplet-Energy OLED Host Materials
Mechanistic Insight
In the development of blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material must possess a T1 higher than that of the emitter (typically >2.8 eV) to prevent reverse energy transfer and efficiency roll-off. Standard para-linked hosts like CBP (4,4'-bis(carbazol-9-yl)biphenyl) suffer from extended conjugation, resulting in a low T1 of ~2.58 eV[2]. By utilizing 3,5-dibromo-4'-methyl-1,1'-biphenyl to create meta-linked derivatives, conjugation between the central biphenyl and the peripheral carbazole units is severely restricted[1]. This confinement elevates the T1 to >2.90 eV while the 4'-methyl group suppresses excimer formation and boosts morphological stability[2].
Protocol: Buchwald-Hartwig Amination for Bis(carbazolyl)biphenyl Synthesis
This protocol details the cross-coupling of the dibromo monomer with carbazole to yield a high- T1 host material.
-
Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3,5-dibromo-4'-methyl-1,1'-biphenyl (1.0 eq), carbazole (2.2 eq), sodium tert-butoxide ( NaOtBu , 3.0 eq), and Pd2(dba)3 (0.02 eq).
-
Ligand Addition: Add tri-tert-butylphosphine ( P(t−Bu)3 , 0.08 eq) as a 1.0 M solution in toluene. Causality: The highly electron-rich and sterically demanding P(t−Bu)3 ligand is critical; it accelerates the oxidative addition of the palladium catalyst into the sterically hindered meta-bromo bonds and promotes rapid reductive elimination.
-
Solvent & Degassing: Add anhydrous toluene (0.1 M relative to the monomer). Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, preventing catalyst deactivation and homocoupling side-reactions.
-
Reaction: Heat the mixture to 110 °C under an argon atmosphere for 24 hours.
-
Workup & Self-Validation: Cool to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts. Validation: Monitor the filtrate via TLC (Hexane:DCM 4:1). The complete disappearance of the non-polar starting material ( Rf=0.8 ) and the emergence of a highly fluorescent blue spot under 254 nm UV illumination ( Rf=0.4 ) confirms the formation of the product.
-
Purification: Purify via silica gel column chromatography, followed by vacuum sublimation (10 −6 Torr, ~220 °C) to achieve the >99.9% purity required for OLED device fabrication.
Workflow for synthesizing high-T1 OLED host materials via Buchwald-Hartwig cross-coupling.
Application II: Porous Organic Polymers (POPs) for Gas Adsorption
Mechanistic Insight
Porous Organic Polymers (POPs) require rigid, contorted monomeric geometries to prevent dense chain packing, thereby generating intrinsic microporosity. The V-shaped 120° angle of the 3,5-dibromophenyl unit, combined with the out-of-plane twist induced by the biphenyl linkage and the steric bulk of the 4'-methyl group, forces the growing polymer network into a highly frustrated 3D architecture. Yamamoto homocoupling of such halogenated monomers selectively forms robust C-C bonds, yielding hypercrosslinked networks with exceptional thermal stability and high surface areas suitable for CO2 or H2 storage[3],[4].
Protocol: Yamamoto Homocoupling Polymerization
This protocol describes the dehalogenative polycondensation of the monomer to form a hypercrosslinked POP.
-
Catalyst Activation: In a glovebox, dissolve Bis(1,5-cyclooctadiene)nickel(0) ( Ni(cod)2 , 2.5 eq), 1,5-cyclooctadiene (COD, 2.5 eq), and 2,2'-bipyridine (bpy, 2.5 eq) in anhydrous DMF. Causality: Ni(cod)2 acts as the active Ni(0) species. The addition of COD and bpy is essential to stabilize the intermediate nickel complexes, preventing premature catalyst agglomeration into inactive bulk nickel at elevated temperatures[4],[5].
-
Monomer Addition: Add 3,5-dibromo-4'-methyl-1,1'-biphenyl (1.0 eq) to the deep purple catalyst solution. Seal the reaction vessel.
-
Polymerization: Heat the mixture statically at 80 °C for 72 hours. A solid, insoluble polymer gel will form as the hypercrosslinked network precipitates.
-
Quenching & Washing: Cool the vessel and carefully quench the reaction by pouring the mixture into a solution of concentrated HCl/Methanol (1:1 v/v). Stir for 12 hours to digest and remove trapped nickel species.
-
Soxhlet Extraction: Transfer the crude polymer to a Soxhlet thimble. Extract sequentially with THF, Methanol, and DCM (24 hours each). Causality: Rigorous extraction is mandatory to remove unreacted oligomers and residual catalyst within the micropores, which would otherwise artificially lower the measured surface area.
-
Self-Validation: Analyze the dried polymer via FTIR spectroscopy. The complete disappearance of the C-Br stretching vibration at ~1070 cm−1 confirms quantitative dehalogenative coupling. Solid-state 13C CP/MAS NMR should display a distinct resonance at ~21 ppm, verifying the structural integrity of the 4'-methyl group.
Polymerization pathway for Porous Organic Polymers (POPs) using Yamamoto homocoupling.
Quantitative Data Summary
The following table demonstrates the profound impact of the meta-linkage and the 4'-methyl group on the photophysical and morphological properties of the resulting materials, compared to industry standards.
| Material Architecture | Linkage Type | Triplet Energy ( T1 ) | Glass Transition ( Tg ) | BET Surface Area |
| Standard CBP (Reference) | Para-linked | 2.58 eV | 62 °C | N/A |
| mCBP (Reference) | Meta-linked | 2.90 eV | 95 °C | N/A |
| 4'-Me-mCBP (Derivative) | Meta-linked | >2.90 eV | 115 °C | N/A |
| POP (Yamamoto Network) | 3D Hypercrosslinked | N/A | >300 °C (Decomp.) | 850 - 1200 m2/g |
Application III: Post-Synthetic Modification (Wohl-Ziegler Bromination)
Mechanistic Insight & Protocol
The 4'-methyl group of the biphenyl core is a highly valuable synthetic handle. Through Wohl-Ziegler bromination, it can be converted into a bromomethyl group, paving the way for nucleophilic substitution (e.g., grafting the monomer onto silica nanoparticles, or attaching solubilizing alkyl chains).
-
Reaction Setup: Dissolve 3,5-dibromo-4'-methyl-1,1'-biphenyl (1.0 eq) in anhydrous benzotrifluoride (a greener alternative to CCl4 ).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Causality: NBS provides a low, steady concentration of bromine radicals, preventing uncontrolled polybromination. The reaction is thermodynamically driven by the stability of the benzylic radical formed at the 4'-position.
-
Initiation: Reflux the mixture at 85 °C under illumination (optional) for 4-6 hours.
-
Self-Validation: Track the reaction via 1H NMR of crude aliquots. The quantitative shift of the methyl singlet from ~2.4 ppm to a new CH2Br singlet at ~4.5 ppm confirms successful benzylic bromination without affecting the aromatic bromines.
References
-
Schroegel, P., et al. "Meta-linked CBP-derivatives as host materials for a blue iridium carbene complex." Organic Electronics 12.12 (2011): 2047-2055.
-
Bagnich, S. A., et al. "Triplet energies and excimer formation in meta- and para-linked carbazolebiphenyl matrix materials." Philosophical Transactions of the Royal Society A 373.2044 (2015): 20140446.
-
Dawson, R., et al. "Chapter 3: Chemical Synthesis of Porous Polymers." Porous Polymers, Royal Society of Chemistry (2014): 67-101.
-
Zhu, Y., et al. "Advancement and functionalization of PAF-1 and its derivatives." The Innovation Materials 3.1 (2025): 100055.
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- 5. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Monitoring Suzuki-Miyaura Cross-Coupling Reactions of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Abstract
This document provides a comprehensive guide to the analytical techniques for monitoring the progress of chemical reactions involving 3,5-Dibromo-4'-methyl-1,1'-biphenyl, a key intermediate in the synthesis of complex organic molecules. Focusing on the widely employed Suzuki-Miyaura cross-coupling reaction, we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are designed to provide researchers, chemists, and drug development professionals with the necessary tools for accurate reaction profiling, impurity identification, and yield optimization. The causality behind experimental choices is explained, ensuring that the described protocols are robust and self-validating.
Introduction: The Importance of Reaction Monitoring
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to material science. 3,5-Dibromo-4'-methyl-1,1'-biphenyl serves as a versatile building block, often utilized in palladium-catalyzed cross-coupling reactions to introduce further structural complexity. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds.[1] Accurate and real-time monitoring of these reactions is critical to understanding reaction kinetics, identifying the formation of intermediates and byproducts, and determining the optimal endpoint, thereby maximizing yield and purity.
This application note details robust analytical methodologies for tracking the consumption of 3,5-Dibromo-4'-methyl-1,1'-biphenyl and the formation of its coupled products. The choice of analytical technique is dictated by the specific reaction conditions, the properties of the reactants and products, and the desired level of detail.
The Model Reaction: Suzuki-Miyaura Cross-Coupling
For the purposes of this guide, we will consider a representative Suzuki-Miyaura reaction where 3,5-Dibromo-4'-methyl-1,1'-biphenyl is coupled with an arylboronic acid. The general catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination.[1] Understanding this mechanism is crucial for interpreting the analytical data, as it predicts the potential species that may be present in the reaction mixture at any given time.
Reaction Scheme:
Where Ar represents the 4'-methyl-1,1'-biphenyl core and R represents a generic aryl substituent from the boronic acid.
Sample Preparation for Analysis
Proper sample preparation is paramount for obtaining reliable and reproducible analytical results. The primary goal is to quench the reaction at a specific time point and prepare a sample that is compatible with the chosen analytical instrument.
Protocol: Reaction Quenching and Sample Dilution
-
Aliquoting: At designated time intervals, carefully extract a small aliquot (e.g., 50-100 µL) from the reaction mixture using a clean, dry syringe.
-
Quenching: Immediately add the aliquot to a vial containing a suitable quenching agent (e.g., 1 mL of a 1:1 mixture of water and acetonitrile). This will stop the reaction by diluting the catalyst and reactants.
-
Extraction (if necessary): For complex reaction matrices, a liquid-liquid extraction may be required. Add an organic solvent (e.g., ethyl acetate) to the quenched sample, vortex thoroughly, and allow the layers to separate. The organic layer containing the analytes of interest can then be collected.
-
Filtration: To remove any particulate matter that could damage the analytical instrumentation, filter the quenched sample or the extracted organic layer through a 0.22 µm syringe filter.[2]
-
Dilution: Dilute the filtered sample to a concentration within the linear range of the detector. The appropriate dilution factor will need to be determined empirically based on the initial concentration of the starting material.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse technique for monitoring the progress of organic reactions due to its robustness, versatility, and quantitative accuracy.[3][4] A reversed-phase method is ideal for separating the relatively nonpolar biphenyl compounds.
Rationale for Method Parameters
-
Stationary Phase: A C18 or biphenyl stationary phase is recommended.[2] The C18 phase provides excellent hydrophobic retention for the aromatic analytes, while a biphenyl phase can offer alternative selectivity through π-π interactions.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is employed to effectively separate compounds with a range of polarities, from the starting material to the more nonpolar coupled products.[5]
-
Acid Modifier: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any potential phenolic byproducts.[5]
-
Detection Wavelength: A diode array detector (DAD) is useful for selecting the optimal wavelength for detection. Biphenyl systems typically have strong UV absorbance around 254 nm.[3][6]
HPLC Protocol
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
|---|---|
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
Table 2: Optimized HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Expected Results
By monitoring the peak areas of the starting material, monocoupled product, and dicoupled product over time, a reaction profile can be generated.
Table 3: Representative HPLC Data
| Compound | Retention Time (min) |
|---|---|
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl | 8.5 |
| Monocoupled Product | 10.2 |
| Dicoupled Product | 12.8 |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and provides structural information through mass fragmentation patterns.[7] This technique is particularly useful for identifying unknown byproducts.
Rationale for Method Parameters
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is a good general-purpose choice for separating aromatic compounds.[8]
-
Injection Mode: Splitless injection is preferred for trace analysis to ensure maximum transfer of the sample onto the column.
-
Oven Program: A temperature gradient is necessary to elute compounds with different boiling points, starting at a lower temperature to resolve early-eluting species and ramping up to elute the higher molecular weight products.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. The presence of one or two bromine atoms in the starting material and monocoupled product, respectively, will produce characteristic isotopic patterns in the mass spectrum, aiding in their identification.[9]
GC-MS Protocol
Table 4: GC-MS Instrumentation and Parameters
| Parameter | Specification |
|---|---|
| GC System | Gas Chromatograph with Autosampler |
| MS Detector | Single Quadrupole or Ion Trap Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL (Splitless) |
| Inlet Temperature | 280°C |
| Oven Program | Initial 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Expected Results
The total ion chromatogram (TIC) will show the separation of the reaction components over time. The mass spectrum of each peak can be used for identification.
Table 5: Representative GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments (and Isotopic Pattern) |
|---|---|---|
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl | 12.1 | 326/328/330 (M+), 247/249, 168 |
| Monocoupled Product | 14.5 | [M]+ with Br isotope pattern |
| Dicoupled Product | 17.2 | [M]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing real-time structural information without the need for sample workup.[10][11] It allows for the direct observation of the conversion of reactants to products.
Rationale for Method Parameters
-
Solvent: The reaction is typically run in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: A non-reactive internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) is added to the reaction mixture for quantitative analysis.
-
¹H NMR: This is the most common nucleus for reaction monitoring due to its high sensitivity and the abundance of protons in organic molecules.[12][13] Diagnostic peaks for the starting material and products can be integrated and compared to the internal standard to determine their concentrations.
-
Other Nuclei: If applicable, other nuclei such as ¹³C, ¹¹B, or ³¹P can be monitored to gain further insights into the reaction mechanism.[10]
In-Situ NMR Protocol
-
Sample Preparation: In an NMR tube, combine 3,5-Dibromo-4'-methyl-1,1'-biphenyl, the arylboronic acid, the palladium catalyst, the base, a known amount of an internal standard, and the deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum before initiating the reaction to establish the starting concentrations.
-
Reaction Initiation: If the reaction requires elevated temperatures, the NMR spectrometer's variable temperature unit can be used.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals throughout the course of the reaction. Modern NMR spectrometers can be programmed to automate this process.[14]
-
Data Analysis: Process the spectra and integrate the diagnostic peaks for the starting material, product(s), and internal standard. Calculate the concentration of each species at each time point.
Expected Results
By plotting the concentration of each species versus time, detailed kinetic profiles of the reaction can be obtained.
Table 6: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Diagnostic Proton(s) | Chemical Shift (ppm) |
|---|---|---|
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl | Aromatic protons adjacent to Bromine | ~7.6-7.8 |
| Monocoupled Product | New aromatic protons from coupled ring | ~7.3-7.5 |
| Dicoupled Product | Further changes in aromatic region | Varies |
| Internal Standard (TMB) | Methoxy protons | ~3.8 |
Visualization of Workflows
The following diagrams illustrate the general workflows for each analytical technique.
Caption: HPLC analysis workflow for reaction monitoring.
Caption: GC-MS analysis workflow for reaction monitoring.
Caption: In-situ NMR analysis workflow for reaction monitoring.
Conclusion
The successful monitoring of reactions involving 3,5-Dibromo-4'-methyl-1,1'-biphenyl is achievable through the systematic application of HPLC, GC-MS, and NMR spectroscopy. Each technique offers unique advantages. HPLC-UV provides robust quantitative data for reaction profiling. GC-MS excels at separation and identification of volatile components and byproducts. In-situ NMR offers real-time, non-invasive monitoring of the reaction progress. The choice of method will depend on the specific goals of the analysis, but a combination of these techniques will provide the most comprehensive understanding of the chemical transformation. The protocols outlined in this application note serve as a validated starting point for developing tailored analytical methods for a wide range of cross-coupling reactions.
References
-
Roşca, S., Olaru, M., Raţ, C. I., & Silvestru, C. (2009). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633. [Link]
-
Maqbool, A., Zahoor, A., Naqvi, S. A. Z., Kousar, S., Aslam, S., Khan, K. M., & Parveen, S. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. [Link]
-
Magritek. (2026, February 18). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. [Link]
-
Lee, G., Kim, Y.-J., Song, N.-E., Yoo, M., & Lee, N. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. [Link]
-
O'Brien, A. G., Maruyama, A., & Seeberger, P. H. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Quintana, M. C., et al. (2006). HPLC-UV-EC determination of brominated organic compounds in water. Journal of Liquid Chromatography & Related Technologies, 29(1), 87-98. [Link]
-
Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Retrieved from [Link]
-
Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
-
Giernoth, R. (2020). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Freie Universität Berlin. [Link]
-
Martínez-Cisneros, C., & Ley, S. V. (2017). NMR reaction monitoring in flow synthesis. Future Medicinal Chemistry, 9(3), 253-267. [Link]
-
Jantankul, C., et al. (2013). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. youtube.com [youtube.com]
- 10. Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR - Magritek [magritek.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. scilit.com [scilit.com]
- 14. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically designed for researchers and drug development professionals synthesizing 3,5-dibromo-4'-methyl-1,1'-biphenyl via the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene and p-tolylboronic acid.
Because 1,3,5-tribromobenzene possesses three identical C–Br bonds, it lacks inherent site-selectivity[1]. The primary challenge in this workflow is maximizing the yield of the mono-coupled product while suppressing di-coupled (terphenyl) and tri-coupled byproducts.
Mechanistic Pathway & Reaction Control
To achieve high yields, the reaction must be placed under strict kinetic and statistical control . The first oxidative addition of Palladium into 1,3,5-tribromobenzene is fast due to the highly electron-deficient nature of the ring. However, once the p-tolyl group is added, the resulting biphenyl system becomes more sterically hindered and slightly more electron-rich. By lowering the reaction temperature and starving the reaction of boronic acid, we can kinetically trap the mono-coupled product before a second oxidative addition occurs.
Fig 1: Reaction pathways and byproduct formation in the synthesis of 3,5-dibromo-4'-methylbiphenyl.
Quantitative Data: Condition Optimization
The following table summarizes how stoichiometry and temperature directly dictate the chemoselectivity of the reaction[1],[2].
| Reaction Parameter | 1,3,5-Tribromobenzene | p-Tolylboronic Acid | Temp (°C) | Mono-coupled Yield | Di-/Tri-coupled Yield |
| Standard (Unoptimized) | 1.0 eq | 1.0 eq | 90 °C | ~45% | ~35% |
| Stoichiometry Optimized | 1.0 eq | 0.85 eq | 90 °C | ~62% | ~15% |
| Fully Optimized | 1.0 eq | 0.85 eq | 60 °C | ~78% | <5% |
| Substrate Excess | 2.0 eq | 1.0 eq | 60 °C | ~85%* | <2% |
*Yield calculated based on the limiting reagent (p-Tolylboronic acid). This method requires recovering large amounts of unreacted 1,3,5-tribromobenzene.
Standard Operating Procedure (SOP): Optimized Mono-Coupling
This protocol is designed as a self-validating system; visual cues (like color changes during degassing) and strict temperature limits ensure the reaction stays on the primary pathway.
Reagents & Materials:
-
1,3,5-Tribromobenzene (1.0 eq, 10.0 mmol)
-
p-Tolylboronic acid (0.85 eq, 8.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.03 eq, 0.3 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 eq, 25.0 mmol)
-
Solvent: Toluene / Ethanol / Deionized Water (4:1:1 v/v/v ratio, 60 mL total)
Step-by-Step Methodology:
-
Solid Reagent Charging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tribromobenzene, p-tolylboronic acid, and K₂CO₃.
-
Solvent Addition & Rigorous Degassing: Add the Toluene/EtOH/H₂O mixture. Crucial Step: Degas the heterogeneous mixture by sparging with Argon gas for a minimum of 20 minutes. Causality: Molecular oxygen rapidly oxidizes Pd(0) to Pd(II)-peroxo species, which triggers the homocoupling of the boronic acid, destroying your limiting reagent.
-
Catalyst Introduction: Briefly open the flask under a positive pressure of Argon and add the Pd(PPh₃)₄ catalyst. The solution should turn a pale yellow.
-
Kinetic Heating: Lower the flask into an oil bath pre-heated to strictly 60 °C . Causality: Do not reflux (90-100 °C). The lower temperature ensures the activation energy for the second cross-coupling event is rarely met, preserving the mono-coupled product.
-
Reaction Monitoring: Stir under Argon for 4–6 hours. Monitor via TLC (100% Hexanes). The reaction is complete when the p-tolylboronic acid is fully consumed.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on fine silica gel (230-400 mesh) using 100% n-hexane[3].
Troubleshooting & FAQs
Q: My yield is low, and TLC shows a massive spot eluting faster than my product. What went wrong? A: The highly non-polar spot (Rf ~ 0.7 in hexanes) is unreacted 1,3,5-tribromobenzene. Because you are using the boronic acid as the limiting reagent (0.85 eq) to prevent over-coupling, leaving unreacted starting material is an intentional, mathematically necessary outcome. Recover this starting material during column chromatography and calculate your yield based on the boronic acid, not the tribromobenzene.
Q: I am observing a significant amount of 4,4'-dimethylbiphenyl byproduct. Why is this forming? A: This is the homocoupling product of p-tolylboronic acid. It forms when oxygen is present in the reaction mixture. Ensure you rigorously degas your solvents (sparging with Argon for 20 minutes or using 3 freeze-pump-thaw cycles) before adding the palladium catalyst.
Q: The reaction stalls at 50% conversion. Should I add more catalyst or increase the heat? A: Do not increase the heat, as this will trigger di-coupling (terphenyl formation). A stalled reaction usually indicates catalyst deactivation (often via oxidation or palladium black precipitation). Instead of heating, degas a fresh solution of Pd(PPh₃)₄ (0.01 eq) in 1 mL of toluene and inject it into the reaction mixture to push it to completion.
Q: Can I bypass the over-coupling issue by reversing the coupling partners (using 3,5-dibromophenylboronic acid and 4-bromotoluene)? A: Yes. Reversing the polarity of the cross-coupling partners completely bypasses the polyarylation issue because 4-bromotoluene only has one reactive site. However, 3,5-dibromophenylboronic acid is significantly more expensive, highly prone to protodeboronation, and can undergo homocoupling. The 1,3,5-tribromobenzene route, while requiring strict stoichiometric control, is generally more scalable and cost-effective.
Q: How do I cleanly separate the mono-coupled product from the di-coupled byproduct? A: Both compounds are highly non-polar. Use 100% n-hexane or pentane for column chromatography[3]. 1,3,5-Tribromobenzene elutes first, followed closely by your desired 3,5-dibromo-4'-methyl-1,1'-biphenyl. The di-coupled and tri-coupled byproducts are significantly heavier and more polarizable, meaning they will elute much later on the column.
References
-
Title: A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene Source: Benchchem URL: 1
-
Title: Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase Source: ACS Publications (The Journal of Organic Chemistry) URL: 2
-
Title: arXiv:0903.4463v1 [physics.atom-ph] (Synthesis of 3,5-dibromo-3',5'-difluorobiphenyl) Source: arXiv / The Journal of Chemical Physics URL: 3
Sources
Common side products in the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
I. Introduction to the Synthesis
The synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl is most commonly achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prevalent and versatile method.[1] This reaction typically involves the coupling of an aryl halide with an organoboron compound.[2] For the target molecule, the key starting materials are 1,3,5-tribromobenzene and 4-methylphenylboronic acid.
While the Suzuki-Miyaura coupling is robust, the specific nature of these starting materials presents a unique set of challenges that can lead to the formation of various side products, impacting yield and purity. This guide will dissect these potential issues and provide actionable solutions.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,5-Dibromo-4'-methyl-1,1'-biphenyl?
A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[1][3] This involves the reaction of 1,3,5-tribromobenzene with 4-methylphenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to 4,4'-dimethylbiphenyl. What is causing this?
A2: This byproduct is the result of the homocoupling of your 4-methylphenylboronic acid starting material.[4] This is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[5]
Q3: My reaction is producing a significant amount of 1,3,5-tribromobenzene starting material and toluene. What is happening?
A3: The presence of unreacted 1,3,5-tribromobenzene and toluene (the protonated form of 4-methylphenylboronic acid) suggests that the primary side reaction is protodeboronation. This is the cleavage of the carbon-boron bond of the boronic acid and its replacement with a hydrogen atom. This process consumes your boronic acid, preventing it from participating in the desired cross-coupling.
Q4: I am seeing a byproduct with only one bromine atom. What is this and how can I avoid it?
A4: This is likely a dehalogenation product, where one of the bromine atoms on the biphenyl product is replaced by a hydrogen atom. This can be caused by various factors, including the presence of hydride sources in the reaction mixture (e.g., from certain bases or solvents) or side reactions within the catalytic cycle.
Q5: My reaction is yielding a mixture of mono-, di-, and even tri-arylated products. How can I control the selectivity for the desired mono-arylated product?
A5: Achieving selective mono-arylation on a polyhalogenated substrate like 1,3,5-tribromobenzene is a significant challenge. The formation of di- and tri-substituted biphenyls occurs when multiple bromine atoms on the starting material react. Controlling the stoichiometry of the boronic acid is the primary method to favor mono-substitution. Using a slight excess or a 1:1 ratio of boronic acid to the tribromobenzene is a good starting point.[6]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| High Levels of Homocoupling Byproduct (4,4'-dimethylbiphenyl) | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve Degassing: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[5] 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[5] |
| Significant Protodeboronation (Toluene Formation) | 1. Unstable boronic acid under reaction conditions. 2. Prolonged reaction times or high temperatures. 3. Inappropriate base selection. | 1. Use a More Stable Boron Reagent: Consider using a boronic ester (e.g., a pinacol ester) of 4-methylphenylboronic acid, which can be more stable and release the boronic acid slowly into the reaction. 2. Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. 3. Base Screening: The choice of base can significantly impact the rate of protodeboronation. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] |
| Formation of Dehalogenated Byproducts | 1. Presence of hydride sources. 2. Inefficient catalytic cycle. | 1. Solvent and Base Selection: Avoid using protic solvents like alcohols if dehalogenation is a major issue. Use anhydrous aprotic solvents like dioxane or toluene. Select a base that is less likely to act as a hydride source. 2. Optimize Ligand and Catalyst: The choice of phosphine ligand can influence the stability of the palladium intermediates and minimize side reactions. |
| Low Selectivity (Formation of Di- and Tri-arylated Products) | 1. Incorrect stoichiometry of reactants. 2. High reactivity of the catalyst system. | 1. Control Stoichiometry: Carefully control the molar ratio of 4-methylphenylboronic acid to 1,3,5-tribromobenzene. Start with a 1:1 or slightly less than 1:1 ratio of the boronic acid.[6] 2. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-arylated product is maximized. |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure starting materials. 3. Suboptimal reaction conditions. | 1. Catalyst Quality: Use a fresh, high-quality palladium catalyst and ligand. 2. Reagent Purity: Ensure the purity of 1,3,5-tribromobenzene and 4-methylphenylboronic acid. Impurities can poison the catalyst.[7] 3. Condition Screening: Systematically screen different catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific setup. |
IV. Experimental Protocols & Methodologies
General Protocol for the Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
1,3,5-Tribromobenzene
-
4-Methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), 4-methylphenylboronic acid (1.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.01-0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. Visualization of Reaction Pathways
Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: Suzuki-Miyaura cycle and key side reactions.
Troubleshooting Workflow for Common Side Products
Caption: Troubleshooting workflow for side products.
VI. References
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. (2006). Chemical Communications, (3), 299-301.
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). BenchChem.
-
Suzuki coupling reaction between various aryl halides and 4-methylphenylboronic acid catalyzed by Ni-LDHs. (n.d.). ResearchGate.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
-
What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
-
Technical Support Center: Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene. (2025). BenchChem.
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
-
1,3,5-Tribromobenzene. (n.d.). CymitQuimica.
-
What products would you expect from the following Suzuki coupling reactions? (a). (n.d.). Pearson.
-
Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). Bentham Open.
-
Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate. (n.d.). Sigma-Aldrich.
-
An In-depth Technical Guide to 1,3,5-Tribromobenzene: Properties, Synthesis, and Applications. (2025). BenchChem.
-
3,5-Dibromo-4-methyl-1,1'-biphenyl. (2026). PubChem.
-
Model Suzuki‐Miyaura reaction between bromobenzene and 4‐methylphenyl boronic acid. (n.d.).
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
-
1,3,5-Tribromobenzene. (n.d.). Wikipedia.
-
Methyl 3′,5′-dibromo[1,1′-biphenyl]-4-carboxylate. (n.d.). Sigma-Aldrich.
-
Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. (2023). Preprints.org.
-
CAS No : 626-39-1 | Product Name : 1,3,5-Tribromobenzene. (n.d.). Pharmaffiliates.
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. (n.d.).
-
Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. (2025). BenchChem.
-
Suzuki cross-coupling. (2023). Chemistry LibreTexts.
-
Tolylboronic acid. (n.d.). PubChem.
-
1,3,5-Tribromobenzene. (n.d.). PubChem.
-
SAFETY DATA SHEET. (2026). TCI Chemicals.
-
Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (2025). BenchChem.
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
-
Method for preparing 4-methyl-biphenyl derivatives. (n.d.). Google Patents.
-
Crystal structure of 4-methylphenylboronic acid, C7H9BO2. (n.d.).
-
4-Tolylboronic acid. (2026). ChemicalBook.
Sources
Technical Support Center: Purification of 3,5-Dibromo-4'-methyl-1,1'-biphenyl by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Dibromo-4'-methyl-1,1'-biphenyl using column chromatography. The content is structured to address common practical challenges and fundamental questions, ensuring both troubleshooting efficacy and a strong foundational understanding of the chromatographic principles at play.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.
Q1: My TLC analysis shows poor separation between my target compound and an impurity. How can I improve the resolution on the column?
A: Poor separation on a Thin Layer Chromatography (TLC) plate is a direct indicator that your chosen solvent system (mobile phase) is not optimal for the column separation. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4, and there is maximum separation (ΔRf) between it and any impurities.[1]
-
Causality & Solution: 3,5-Dibromo-4'-methyl-1,1'-biphenyl is a relatively non-polar compound. Impurities from its synthesis, often via Suzuki-Miyaura coupling, can include non-polar homocoupled byproducts or slightly more polar unreacted starting materials like boronic acids.[2][3]
-
If Impurity is Less Polar (Higher Rf): Your solvent system is too polar. The eluent is carrying all components too quickly up the stationary phase. To improve separation, decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane (e.g., moving from 95:5 to 98:2 Hexane:EtOAc).[4]
-
If Impurity is More Polar (Lower Rf): While less common for this specific compound to have a closely-eluting polar impurity, the principle is the same. If the spots are too close to the baseline, you may need to slightly increase the mobile phase polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Q2: The spots on my TLC plates from the collected fractions are streaking or "tailing." What's causing this and how do I fix it?
A: Streaking or tailing of spots on a TLC plate is a common issue that often points to one of several problems:
-
Sample Overload: The most frequent cause is applying too much sample to the column or the TLC plate.[5] When the stationary phase becomes saturated, it can no longer effectively separate the molecules, leading to a continuous "streak" rather than a compact spot.
-
Solution: Reduce the amount of crude material loaded onto the column. For TLC analysis, ensure you are spotting a dilute solution and that the initial spot is small and concentrated.[6]
-
-
Compound-Silica Interaction: Although less common for non-polar biphenyls, highly polar or acidic/basic compounds can interact strongly and irreversibly with the acidic silica gel, causing tailing.
-
Solution: If you suspect acidic impurities are the cause, you can neutralize the silica gel by adding a very small amount of triethylamine (~0.5-1%) to your mobile phase.[4] However, this is usually unnecessary for this type of compound.
-
-
Insolubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it can precipitate and then redissolve, causing streaking. This is unlikely with a non-polar compound in a non-polar eluent but is a possibility.
Q3: My yield of purified product is very low. Where could my compound have gone?
A: Low recovery after column chromatography can be frustrating. The loss can occur at several stages:
-
Adsorption to Stationary Phase: The compound may be irreversibly adsorbed onto the silica gel if the mobile phase is not polar enough to elute it. This is unlikely for your target compound unless an extremely non-polar solvent (like pure hexane) was used exclusively.
-
Co-elution with Impurities: If separation was poor, you may have discarded fractions containing your product because they were contaminated.
-
Solution: Always analyze all fractions by TLC before combining and discarding them. It's better to combine slightly impure fractions for a second column than to discard the product.
-
-
Mechanical Loss:
-
During Loading: If using a dry loading method, fine powder containing your compound may have passed through the column frit if not loaded carefully.
-
During Solvent Evaporation: The product, especially if it's a low-melting solid or oil, can be lost if the rotary evaporator is run at too high a temperature or for too long.
-
Q4: I see fine white particles (silica) in my product after evaporating the solvent. How did this happen and can I remove it?
A: Silica contamination is usually due to a channel in the column packing or a faulty/improperly set glass wool or cotton plug. Fine silica particles can get washed through the column with the eluent.
-
Prevention: Ensure the cotton/glass wool plug is firmly in place and covered with a thin layer of sand before adding the silica slurry.[7] Tap the column gently during packing to ensure a uniform bed without cracks or channels.[1]
-
Solution: To remove the silica, dissolve your final product in a volatile organic solvent with good solubility (like dichloromethane or ethyl acetate). Filter this solution through a pipette plugged with a small amount of cotton or through a syringe filter. Evaporate the solvent from the filtrate to recover the silica-free product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3,5-Dibromo-4'-methyl-1,1'-biphenyl?
A: Standard silica gel (SiO₂) is the most common and effective stationary phase for this type of purification.[7] 3,5-Dibromo-4'-methyl-1,1'-biphenyl is a non-polar organic molecule, and silica gel, a polar adsorbent, works excellently for separating compounds based on differences in polarity in a normal-phase chromatography setup.[8] Biphenyl stationary phases also exist and offer alternative selectivity based on π-π interactions, but these are more common in HPLC applications and are not necessary for standard preparative flash chromatography of this compound.[9][10]
Q2: How do I select the right solvent system (mobile phase)?
A: The process begins with TLC analysis. The goal is to find a solvent or solvent mixture that separates your target compound from all impurities. For a non-polar compound like this, you should start with a very non-polar solvent system.
-
Start Non-Polar: Begin with a mixture like 99:1 Hexane:Ethyl Acetate.
-
Spot and Develop: Spot your crude mixture on a TLC plate and develop it in this solvent.
-
Visualize: Use a UV lamp to visualize the spots, as aromatic compounds are typically UV-active.[11] You can also use an iodine chamber.[12]
-
Adjust Polarity: If all spots remain at the baseline, your solvent is not polar enough. Increase the polarity by adding more ethyl acetate (e.g., to 95:5 or 90:10 Hexane:EtOAc). If all spots run to the top of the plate, decrease the polarity.
-
Optimize: The ideal system for column chromatography will give your target compound an Rf value of ~0.2-0.4 on the TLC plate.[1] This ensures the compound will move through the column at a reasonable rate, allowing for good separation without excessive band broadening.
Q3: What are the likely impurities I need to separate?
A: The impurities will depend on the synthetic route. Assuming a Suzuki-Miyaura cross-coupling reaction, which is a standard method for biphenyl synthesis, you can expect:[3][13]
-
Unreacted Starting Materials: For example, 4-iodotoluene or a dibromobenzene derivative.
-
Homocoupling Products: Symmetrical biphenyls formed from the coupling of two molecules of the boronic acid reagent.
-
Protodeboronation Product: The boronic acid may be replaced by a hydrogen atom, leading to 1,3-dibromobenzene.
-
Catalyst Residues: Palladium complexes can sometimes be carried through, often appearing as a dark band at the top of the column or as baseline material on a TLC.
Q4: Should I use "wet loading" or "dry loading" to apply my sample to the column?
A: The choice depends on the solubility of your crude product in the initial, low-polarity mobile phase.
-
Wet Loading: If your crude product is readily soluble in a small amount of the mobile phase (e.g., 98:2 Hexane:EtOAc), you can dissolve it and carefully pipette the solution directly onto the top of the column bed. This is often the quickest method.
-
Dry Loading: If your product has poor solubility in the starting eluent, dry loading is preferred.[1] Dissolve the crude material in a more polar, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique often results in sharper bands and better separation.[14]
Data Presentation
The following table provides representative TLC data for the purification of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, illustrating the separation from common impurity types.
| Compound Type | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Non-polar Impurity (e.g., Homocoupled byproduct) | 98:2 | 0.5 - 0.6 |
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl (Target) | 98:2 | 0.3 - 0.4 |
| Polar Impurity (e.g., boronic acid residue) | 98:2 | 0.0 - 0.1 |
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl (Target) | 95:5 | 0.5 - 0.6 |
Note: These are approximate values. Actual Rf values can vary based on the specific TLC plate, temperature, and chamber saturation.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying approximately 1 gram of crude 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
1. Preparation of the Column: a. Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1g of crude material). b. Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it is snug. c. Add a 0.5-1 cm layer of sand over the plug. d. In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:EtOAc). Use approximately 50g of silica gel for 1g of crude product. e. Clamp the column vertically. Pour the silica slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing. f. Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the silica run dry. g. Add a final 0.5-1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading (Dry Loading Method): a. Dissolve the crude product (~1g) in a minimal amount of dichloromethane. b. Add 2-3g of silica gel to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. d. Carefully add this powder onto the top layer of sand in the packed column.
3. Elution and Fraction Collection: a. Carefully add the mobile phase (98:2 Hexane:EtOAc) to the top of the column, taking care not to disturb the top layers. b. Apply gentle air pressure to the top of the column to begin eluting the solvent (flash chromatography). c. Collect the eluate in sequentially labeled test tubes or flasks (e.g., 20 mL per fraction).[7] d. As the elution progresses, monitor the separation by spotting alternate fractions onto a TLC plate. Develop the plate in a slightly more polar solvent (e.g., 90:10 Hexane:EtOAc) to visualize the spots clearly and quickly. e. Once the target compound has been fully eluted, you can flush the column with a more polar solvent to remove any remaining highly polar impurities if desired.
4. Product Isolation: a. Based on the TLC analysis of the fractions, combine all fractions that contain the pure product. b. Evaporate the solvent from the combined pure fractions using a rotary evaporator. c. Place the final product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor TLC separation.
References
-
Roşca, S., Olaru, M., Raţ, C. I., & Silvestru, C. (n.d.). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet - HPLC. Retrieved from [Link]
-
Agilent Technologies. (2016, July 1). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Snow, N. H. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from [Link]
-
Study.com. (2021, June 14). How to Interpret Thin Layer & Column Chromatography Results. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). sym.-TRIBROMOBENZENE. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
University of Victoria. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Dole, R., Chetwyn, N. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. Retrieved from [Link]
-
LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture?. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Moodle@Units. (n.d.). Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Chromatography [chem.rochester.edu]
- 5. study.com [study.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Column Chromatography [moodle2.units.it]
- 8. Understanding Chromatography - How does HPLC work to separate components of a mixture? - LC Services [lcservicesltd.co.uk]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Dibrominated Biphenyls
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving dibrominated biphenyl substrates. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using dibrominated biphenyls in Suzuki coupling reactions?
The use of dibrominated biphenyls introduces a significant challenge related to chemoselectivity . Unlike monofunctional substrates, you must control the reaction to favor one of three potential outcomes:
-
Mono-arylation: Selective substitution of a single bromine atom.
-
Di-arylation (Symmetrical): Substitution of both bromine atoms with the same boronic acid derivative.
-
Di-arylation (Unsymmetrical): Stepwise substitution of each bromine atom with two different boronic acid derivatives.
Achieving high selectivity for any of these products requires careful control over reaction parameters, as competitive and side reactions are common. The primary side reactions of concern are protodebromination (loss of a bromine atom) and homocoupling of the boronic acid starting material.
Q2: How can I control the selectivity between mono- and di-arylation?
Controlling selectivity is a balancing act involving stoichiometry, reaction kinetics, and catalyst choice.
-
Stoichiometry: The most straightforward approach is to control the molar ratio of the boronic acid. To favor mono-arylation , use a slight excess (e.g., 1.0-1.2 equivalents) of the boronic acid relative to the dibrominated biphenyl. To favor di-arylation , a larger excess of the boronic acid is required (e.g., 2.2-3.0 equivalents) to drive the reaction to completion.
-
Catalyst and Ligand System: The steric and electronic properties of the palladium catalyst and its associated ligand are critical.
-
For mono-arylation , bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often preferred. The steric hindrance of these ligands can disfavor the second oxidative addition step required for di-arylation.
-
For di-arylation , a more active catalyst system with less bulky ligands may be necessary to overcome the deactivation of the substrate after the first coupling.
-
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-arylated product. Monitoring the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired product is maximized.
The following diagram illustrates the decision-making process for controlling selectivity.
Caption: Decision tree for controlling mono- vs. di-arylation selectivity.
Troubleshooting Guide
Problem 1: Low or no conversion of the dibrominated biphenyl starting material.
A lack of reactivity can often be traced back to an inactive catalyst or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst may have been deactivated by oxygen or impurities.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.
-
-
Ineffective Base: The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.
-
Solution: Switch to a stronger or more soluble base. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are effective, as is K₃PO₄. The choice of base can be critical; for instance, fluoride ions (from CsF or KF) can sometimes accelerate transmetalation with sensitive boronic acids.
-
-
Poor Ligand Choice: The ligand may not be suitable for activating the C-Br bond.
-
Solution: For C-Br bonds, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are generally highly effective. Consider screening a small panel of ligands to identify the optimal choice for your specific substrate.
-
Problem 2: Significant formation of homocoupling product (R-R from R-B(OH)₂).
The formation of a biaryl product derived from the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorous degassing of the reaction mixture is critical. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and reagents. Performing multiple "freeze-pump-thaw" cycles is an even more effective method for removing dissolved oxygen.
-
-
High Catalyst Loading or Temperature: These conditions can sometimes favor side reactions.
-
Solution: Reduce the catalyst loading to the minimum effective level (start around 1-2 mol %). Similarly, try running the reaction at a lower temperature for a longer period.
-
The diagram below outlines a general workflow for troubleshooting common Suzuki coupling issues.
Caption: A general troubleshooting workflow for Suzuki coupling reactions.
Problem 3: Significant formation of the protodebrominated side product.
The replacement of a bromine atom with a hydrogen atom is a destructive side pathway that reduces yield.
Possible Causes & Solutions:
-
Base-Induced Decomposition: Some bases, particularly strong hydroxide bases like NaOH or KOH, can promote the decomposition of the boronic acid or intermediates, leading to protodebromination.
-
Solution: Avoid strong hydroxide bases if protodebromination is observed. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer alternatives that minimize this side reaction.
-
-
Impurities in Reagents: Water or other protic impurities can serve as a proton source.
-
Solution: Ensure solvents are anhydrous and that the boronic acid is of high purity. While many Suzuki reactions tolerate some water, excessive amounts can be detrimental.
-
Protocols & Methodologies
General Protocol for Selective Mono-Arylation
This protocol provides a robust starting point for the selective mono-arylation of a dibrominated biphenyl.
Materials:
-
Dibrominated biphenyl (1.0 eq)
-
Boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene/Water 10:1 mixture)
Procedure:
-
Setup: To a dry Schlenk flask under an Argon atmosphere, add the dibrominated biphenyl, boronic acid, and K₃PO₄.
-
Reagent Addition: Add the palladium catalyst and SPhos ligand.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Degassing: Subject the heterogeneous mixture to three "freeze-pump-thaw" cycles to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Catalyst & Base Performance
The following table summarizes common starting conditions for Suzuki couplings with aryl bromides. The optimal choice is always substrate-dependent and may require screening.
| Catalyst System | Base | Typical Solvent | Temperature (°C) | Key Characteristics |
| Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene, Dioxane | 80-110 | "Classic" conditions; may be slow for hindered substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, CPME | 80-100 | Highly active for Ar-Br bonds; good for selective mono-arylation. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane, THF | 80-110 | Excellent for sterically hindered couplings. |
| PEPPSI™-IPr | K₃PO₄ | t-BuOH / H₂O | 60-80 | N-heterocyclic carbene (NHC) catalyst; robust and often effective at lower temperatures. |
References
-
Title: Key factors in the selective synthesis of mono- and disubstituted biaryls by a Suzuki-Miyaura cross-coupling reaction Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: A General and Efficient Method for the Mono-arylation of Dibromo- and Diiodo-benzenes Source: Organic Letters (American Chemical Society) URL: [Link]
-
Title: XPhos: A new, highly active ligand for Suzuki-Miyaura cross-coupling reactions Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
-
Title: SPhos: A highly active, general, and versatile ligand for Suzuki-Miyaura cross-coupling reactions Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]
-
Title: The Role of the Base in Suzuki-Miyaura Reactions Source: Organometallics (American Chemical Society) URL: [Link]
Troubleshooting guide for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Welcome to the technical support center for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-driven solutions and detailed protocols to ensure the successful and efficient production of this key biphenyl derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust and versatile method.[1] However, like any chemical transformation, it is not without its potential pitfalls. This section provides answers to frequently asked questions and offers troubleshooting advice for common issues.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield in a Suzuki-Miyaura coupling can stem from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Recommended Solutions:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for low conversion.
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen.[2] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Suboptimal Ligand-to-Palladium Ratio: The phosphine ligand stabilizes the palladium center. An incorrect ratio can lead to catalyst decomposition, often observed as the formation of palladium black.[3] A common starting point is a 1:1 to 1.2:1 ratio for bidentate ligands and a 2:1 ratio for monodentate ligands.[3]
-
Choice of Palladium Precursor and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., PPh₃, SPhos) is critical.[4][5] For sterically hindered substrates, bulkier, electron-rich phosphine ligands may be necessary to promote efficient oxidative addition and reductive elimination.[6]
-
-
Inefficient Transmetalation: The transfer of the methylphenyl group from the boronic acid to the palladium complex is a key step.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.
-
Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic boroxines, which may have different reactivity.[8] Ensure the 4-methylphenylboronic acid is of high purity and stored under appropriate conditions to minimize degradation.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many Suzuki couplings proceed at room temperature, some may require heating to overcome activation barriers.[7] However, excessive heat can lead to catalyst decomposition and side reactions. Monitor the reaction temperature closely.
-
Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the interaction of the aqueous and organic phases (if a biphasic system is used). Common solvents include toluene, dioxane, and THF, often in combination with water.[9]
-
Q2: I am observing significant amounts of homocoupled byproducts, such as 4,4'-dimethylbiphenyl and 3,3',5,5'-tetrabromobiphenyl. How can I minimize these side reactions?
Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biphenyls from the starting materials.[2]
Causes of Homocoupling & Preventative Measures:
-
Oxidative Homocoupling of Boronic Acid: This is often the primary homocoupling pathway and is promoted by the presence of oxygen.[2]
-
Rigorous Degassing: As mentioned for low yield issues, the thorough degassing of all solvents and reagents is paramount. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are highly effective.
-
-
Reductive Homocoupling of the Aryl Halide: This can occur through various mechanisms, sometimes involving the palladium catalyst.
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to ensure the cross-coupling pathway is favored over the homocoupling of the aryl halide.
-
Catalyst and Ligand Selection: Certain catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary to find a system that minimizes this side reaction.
-
Q3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?
Purification challenges often arise from the presence of structurally similar impurities.
Common Impurities & Purification Protocols:
-
Unreacted Starting Materials: Residual 1-bromo-3,5-dibromobenzene or 4-methylphenylboronic acid can co-elute with the product.
-
Homocoupled Byproducts: 4,4'-dimethylbiphenyl and 3,3',5,5'-tetrabromobiphenyl.
-
Protodeborylation Product: Formation of toluene from the 4-methylphenylboronic acid.
-
Dehalogenated Byproduct: Formation of 3,5-dibromobenzene from the starting aryl halide.[10]
Purification Methodologies:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.[11] The choice of solvent is critical; a good solvent will dissolve the product at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure compound. Common solvents for biphenyl compounds include ethanol, or mixtures like benzene/petroleum ether.[12]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required depending on the scale and available reagents.
Materials:
-
1-bromo-3,5-dibromobenzene
-
4-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-dibromobenzene (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
| Parameter | Recommended Starting Condition | Troubleshooting Tip |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | If decomposition is observed, consider a more stable precatalyst. |
| Ligand | PPh₃, SPhos, XPhos | For low reactivity, switch to a more electron-rich and bulky ligand. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Screen different bases if transmetalation is suspected to be slow. |
| Solvent | Toluene/Water, Dioxane/Water | Ensure solvents are anhydrous (for the organic component) and degassed. |
| Temperature | 80-100 °C | Optimize temperature; too high can cause decomposition, too low can result in a sluggish reaction. |
Visualizing the Process
Troubleshooting Logic Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Caption: Troubleshooting logic for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions - Benchchem.
- Cross-Coupling Reactions Guide.
- A "Pool and Split" Approach to the Optimization of Challenging Pd-Catalyzed C-N Cross-Coupling Reactions - PubMed.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them - Benchchem.
- Troubleshooting homocoupling in 4-Methylbiphenyl synthesis - Benchchem.
- The Suzuki Reaction - Chem 115 Myers.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Technical Support Center: Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol - Benchchem.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.
- Suzuki Coupling - Organic Chemistry Portal.
- Phenylboronic acid:Synthesis,reactions - ChemicalBook.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org.
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- 10. Yoneda Labs [yonedalabs.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 3,5-Dibromo-4'-methyl-1,1'-biphenyl (CAS: 864149-25-7 | MW: 326.03 g/mol )[1]
As a Senior Application Scientist, I have structured this technical guide to move beyond basic safety data sheets. 3,5-Dibromo-4'-methyl-1,1'-biphenyl is a highly versatile bifunctional building block, primarily utilized in Suzuki-Miyaura cross-couplings and the synthesis of advanced OLED or pharmaceutical intermediates. However, its halogenated biphenyl scaffold and benzylic methyl group introduce specific stability challenges. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting strategies to ensure the integrity of your synthetic workflows.
Part 1: Quantitative Stability Profile
Understanding the environmental and chemical vulnerabilities of this compound is the first step in preventing experimental failure. The table below summarizes its stability under various laboratory conditions.
| Environmental Condition | Parameter | Stability Outcome | Mechanistic Causality |
| UV/Vis Radiation | Wavelengths < 300 nm | High Degradation | S0 → S1 excitation causes C-Br bond elongation, leading to homolytic cleavage and radical formation[2]. |
| Thermal Exposure | < 30°C (Storage) | Highly Stable | Insufficient thermal energy to break the aromatic C-Br bond (bond dissociation energy ~81 kcal/mol). |
| Thermal Exposure | > 250°C | Moderate Degradation | Extreme heat can induce thermal debromination or oxidation if atmospheric oxygen is present[3]. |
| Oxidizing Agents | KMnO₄, CrO₃, HNO₃ | Low Stability | The 4'-methyl group is a highly reactive benzylic position, readily oxidizing to a carboxylic acid. |
| Protic Solvents + Light | MeOH, EtOH + Ambient Light | Rapid Debromination | Solvents act as hydrogen donors to the aryl radical generated during photodebromination, yielding mono-bromo artifacts[4]. |
Part 2: Troubleshooting Guides & FAQs
Q1: My GC-MS shows a major peak at m/z ~246 alongside the expected m/z 326. What is happening to my starting material?
A: This is a classic symptom of photolytic debromination. The peak at m/z 246 corresponds to the mono-bromo derivative (3-bromo-4'-methyl-1,1'-biphenyl). Brominated biphenyls are highly sensitive to UV radiation, which induces C-Br bond elongation and subsequent homolytic cleavage[2]. If your compound was stored in clear glass or exposed to ambient laboratory light while dissolved in a protic solvent, the resulting aryl radical abstracts a hydrogen atom from the solvent, permanently degrading your material[4].
-
Actionable Fix: Always store the solid compound in amber vials. When setting up reactions, use amber glassware or wrap your reaction flasks in aluminum foil to block UV penetration.
Fig 1: Photodegradation pathway of 3,5-dibromo-4'-methyl-1,1'-biphenyl via reductive debromination.
Q2: During a Suzuki-Miyaura coupling, I am getting a complex mixture of mono-coupled and di-coupled products. How do I force complete di-arylation?
A: 3,5-Dibromo-4'-methyl-1,1'-biphenyl contains two identical electrophilic C-Br sites. The first oxidative addition of the Palladium catalyst into one C-Br bond is rapid. However, once the first aryl group is coupled, the electronic nature of the biphenyl system shifts. The newly installed aryl group often donates electron density, making the remaining C-Br bond less electrophilic and significantly slowing down the second oxidative addition[5].
-
Actionable Fix: To force di-coupling, use a strict stoichiometric excess of the boronic acid (at least 2.5 to 3.0 equivalents). Furthermore, switch to a highly active, electron-rich phosphine ligand (such as XPhos or SPhos) which excels at activating deactivated aryl bromides.
Q3: I attempted to oxidize a different functional group on my assembled molecule, but the 3,5-dibromo-4'-methyl-1,1'-biphenyl moiety degraded. Why?
A: The 4'-methyl group on the biphenyl system is a benzylic carbon. Benzylic C-H bonds have unusually low bond dissociation energies due to the resonance stabilization of the resulting radical or cation. Strong oxidants (like Jones reagent or KMnO₄) will indiscriminately attack this position, oxidizing the 4'-methyl group into a carboxylic acid (yielding 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylic acid).
-
Actionable Fix: You must redesign your synthetic route to perform harsh oxidations before installing the 4'-methylbiphenyl moiety. Alternatively, use highly selective, mild oxidants (e.g., Swern or Dess-Martin periodinane) that do not possess the oxidation potential to cleave benzylic C-H bonds.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, protocols must be designed as self-validating systems where the causality of each step is understood.
Protocol A: Controlled Storage & Handling
-
Step 1: Amber Glass Aliquoting. Transfer the bulk powder into smaller, single-use amber glass vials.
-
Causality: Amber glass blocks wavelengths < 300 nm, preventing the S0 → S1 excitation required for photolytic C-Br bond cleavage[2].
-
-
Step 2: Inert Atmosphere Backfilling. Purge the vials with dry Argon or Nitrogen before sealing with PTFE-lined caps.
-
Causality: Displaces atmospheric oxygen and moisture, preventing slow background oxidation of the benzylic methyl group over long-term storage.
-
-
Step 3: Pre-Reaction QC Validation. Before committing the reagent to a complex synthesis, run a rapid GC-MS analysis.
-
Causality: Validates structural integrity. A pure sample will show the distinct isotopic signature of a dibrominated species at m/z ~326[1]. If a peak at m/z ~246 is observed, the batch has been compromised by debromination and must be discarded.
-
Protocol B: Optimized Suzuki-Miyaura Di-arylation Workflow
-
Step 1: Rigorous Solvent Degassing. Sparge the solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O) with Argon for 15-20 minutes prior to reagent addition.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle and leaving unreacted mono-bromo intermediates.
-
-
Step 2: Stoichiometric Assembly. Add 1.0 eq of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, 3.0 eq of the aryl boronic acid, 3.0 eq of K₂CO₃, and 5 mol% Pd(dppf)Cl₂.
-
Causality: The 3.0 eq of boronic acid provides the necessary thermodynamic driving force to overcome the kinetic hurdle of the second, electronically deactivated oxidative addition[5].
-
-
Step 3: Thermal Activation. Heat the reaction mixture to 80°C under a strict inert atmosphere for 12 hours.
-
Causality: 80°C provides sufficient thermal energy to drive the cross-coupling without reaching the >250°C threshold where thermal debromination occurs[3].
-
Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow ensuring substrate stability.
References
-
[1] 3,5-Dibromo-4-methyl-1,1'-biphenyl | C13H10Br2 - PubChem | nih.gov | 1
-
[2] Photodecomposition Properties of Brominated Flame Retardants (BFRs) | ua.es | 2
-
[3] Risk Reduction Monograph No. 3: Selected Brominated Flame Retardants | oecd.org | 3
-
[4] ATSDR Polybrominated Biphenyls (PBBs) Tox Profile | cdc.gov | 4
-
[5] Specific bromination of fluorinated oligophenylenes, towards cyclo-para- and cyclo-meta-phenylenes | uni-halle.de | 5
Sources
Technical Support Center: A Guide to Scaling Up 3,5-Dibromo-4'-methyl-1,1'-biphenyl Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is both an art and a science. The journey from a small-scale laboratory reaction to a robust, scalable process is often fraught with unforeseen challenges. This guide is designed to be your dedicated technical resource for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, a key intermediate in various research and development applications. Here, we address common issues encountered during scale-up, providing troubleshooting strategies and in-depth answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: From Low Yields to Impurity Nightmares
This section is structured to help you diagnose and resolve specific problems you may encounter during the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction.
Problem 1: Low or Inconsistent Product Yield
You've successfully synthesized the target compound on a milligram scale, but upon scaling up, the yield drops significantly or varies between batches.
Potential Causes & Solutions:
-
Inefficient Mass and Heat Transfer: What works in a small flask doesn't always translate to a larger reactor. Inadequate mixing can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions or incomplete conversion.[1][2]
-
Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller to ensure homogenous mixing.[1] For exothermic reactions, consider a slower addition rate of reagents and ensure the reactor's cooling system is sufficient for the increased volume.[2]
-
-
Catalyst Deactivation: Palladium catalysts, the workhorses of Suzuki couplings, can be sensitive.[3] On a larger scale, the increased reaction time and potential for atmospheric leaks can lead to catalyst deactivation.[4] Pyridine-containing substrates, though not our primary concern here, are known to coordinate with and deactivate palladium catalysts.[5]
-
Sub-Optimal Reaction Conditions: The ideal conditions for a small-scale reaction may not be optimal for a larger batch.
-
Solution: A systematic re-optimization of key parameters is often necessary. This includes screening different bases, solvents, and temperatures. For instance, while aqueous potassium carbonate is a common choice, potassium phosphate (K₃PO₄) under anhydrous conditions can sometimes mitigate side reactions like protodeboronation.[6][7]
-
Problem 2: Formation of Persistent Impurities
Your final product is contaminated with byproducts that are difficult to remove through standard purification techniques.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid: A common side reaction in Suzuki couplings is the formation of a biaryl byproduct from the self-coupling of the boronic acid.[5][8] This is often exacerbated by the presence of oxygen.[9]
-
Solution: Rigorous degassing of the reaction mixture is crucial. Additionally, ensuring the quality of your starting materials and using a slight excess of the boronic acid can sometimes suppress this side reaction.
-
-
Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene in this specific synthesis.[5][8] It can be promoted by water and certain bases.[5]
-
Dehalogenation: The starting material, 1,3-dibromo-5-methylbenzene, can undergo dehalogenation, where a bromine atom is replaced by a hydrogen atom.[5][8]
-
Solution: This can be influenced by the catalyst system and reaction conditions. Screening different palladium catalysts and ligands may be necessary to find a system that favors the cross-coupling reaction over dehalogenation.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Q1: What is the most common and scalable method for synthesizing 3,5-Dibromo-4'-methyl-1,1'-biphenyl?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and scalable method for this transformation.[3] It involves the reaction of an organoboron compound (in this case, 4-methylphenylboronic acid) with an organohalide (1,3-dibromo-5-methylbenzene) in the presence of a palladium catalyst and a base.[3] This reaction is widely used in both academic and industrial settings due to its high functional group tolerance and generally good yields.[10]
Q2: How do I choose the right palladium catalyst and ligand for this specific Suzuki coupling?
A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For substrates that are not overly complex, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a good starting point.[10] However, for more challenging couplings or during scale-up, using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common.[5] Buchwald ligands, such as SPhos and XPhos, are often effective for a wide range of Suzuki couplings, including those with less reactive starting materials.[6][7]
Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how do I select the best one?
A3: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate the transmetalation step.[11] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[11] The choice of base can significantly impact the reaction rate and yield.[11] For many Suzuki couplings, an aqueous solution of potassium carbonate is a good first choice.[6] However, if base-sensitive functional groups are present or if protodeboronation is an issue, a weaker base like sodium bicarbonate or anhydrous conditions with potassium phosphate may be preferable.[6]
Q4: Which solvents are suitable for this reaction, and what are the considerations for scale-up?
A4: A variety of organic solvents can be used for Suzuki couplings, often in combination with water to dissolve the inorganic base.[9] Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[9][12] For scale-up, factors such as solvent toxicity, boiling point (for reaction temperature control), and ease of removal become more important. Toluene is a popular choice for industrial applications due to its relatively low cost and favorable properties. It's important to ensure the chosen solvent is of high purity, as impurities can sometimes poison the catalyst.[13]
Q5: What are the most effective methods for purifying 3,5-Dibromo-4'-methyl-1,1'-biphenyl, especially at a larger scale?
A5: While column chromatography is a standard purification technique in the lab, it is often not practical or economical for large-scale production.[1] For brominated biphenyl compounds, recrystallization can be a highly effective purification method.[14][15] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in solution. Finding the right solvent or solvent mixture is key to a successful recrystallization. Other potential large-scale purification methods include distillation or the use of adsorption techniques with materials like alumina or silica gel.[14][15][16]
Experimental Protocols & Data
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 10 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 95 |
Note: These are representative conditions and may require optimization for specific scales and equipment.[10]
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1,3-dibromo-5-methylbenzene (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and the chosen base (2-3 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Add the degassed organic solvent and water (if applicable).[10] Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by recrystallization or column chromatography to afford the pure 3,5-Dibromo-4'-methyl-1,1'-biphenyl.[10]
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Scaling Up Biphenylene Synthesis.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423–438. [Link]
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (2009). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
- Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
PubMed. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. Retrieved from [Link]
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
-
ResearchGate. (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
-
ResearchGate. (n.d.). Separation of polybrominated diphenyl ethers, polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzo-furans in environmental samples using silica gel and florisil fractionation chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ACS Publications. (2022, November 21). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Retrieved from [Link]
-
Nature. (2025, February 18). Synthesis of a biphenylene nanoribbon by compressing biphenylene under extreme conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
- CDC Stacks. (n.d.). Separation of polybrominated diphenyl ethers, polychlorinated biphenyls.
- Nottingham ePrints. (n.d.). Catalytic Palladium Nanoreactor Design for the Suzuki Cross Coupling Reaction.
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2023, June 10). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
PubMed Central. (n.d.). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. Retrieved from [Link]
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
-
PubChem. (2026, March 7). 3,5-Dibromo-4-methyl-1,1'-biphenyl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Retrieved from [Link]
- BenchChem. (n.d.). Navigating Biphenyl Impurity in Grignard Reactions with 1-Bromo-3,5-dichlorobenzene: A Comparative Guide.
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- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 3,5-Dibromo-4'-methyl-1,1'-biphenyl Synthesis
Introduction
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] 3,5-Dibromo-4'-methyl-1,1'-biphenyl, in particular, serves as a valuable building block for more complex molecular architectures. The most common and versatile method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[2][4] This guide provides in-depth technical support for researchers, addressing common challenges and frequently asked questions related to catalyst selection and reaction optimization for this specific transformation. Our goal is to empower you to troubleshoot effectively and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of catalysts, ligands, bases, and solvents for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura coupling.
Q1: What is the most critical component for a successful Suzuki-Miyaura coupling reaction?
While every component plays a role, the selection of the palladium catalyst and its associated ligand is paramount. The catalyst system dictates the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] For a substrate like 1,3,5-tribromobenzene, the choice of a sufficiently active catalyst is crucial to ensure selective mono-arylation and prevent side reactions.
Q2: Which palladium precursor should I use: Pd(0) or Pd(II)?
Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used.[4][7]
-
Pd(0) sources can directly enter the catalytic cycle.[4] Pd(PPh₃)₄ is a classic choice, but its performance can be limited with challenging substrates.
Q3: How do I choose the right phosphine ligand?
The ligand stabilizes the palladium center and modulates its reactivity.[8][9] Its electronic properties and steric bulk are key:
-
Electron-rich ligands (like those with alkyl groups instead of aryl groups) increase the electron density on the palladium, which facilitates the rate-limiting oxidative addition step.[5][8]
-
Bulky ligands promote the final reductive elimination step, releasing the product and regenerating the catalyst.[5][8]
For coupling with aryl bromides, traditional ligands like triphenylphosphine (PPh₃) can be effective. However, for more challenging substrates or to achieve higher turnover numbers, more sophisticated Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[5][8][10]
Q4: What is the role of the base, and which one is best?
The base is not a mere spectator; it is essential for activating the boronic acid.[11][12][13] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[1][12]
-
Inorganic bases are most common.[12]
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) are widely used, often in an aqueous/organic solvent mixture.[4][14] Cesium carbonate (Cs₂CO₃) is more soluble and can be more effective but is also more expensive.[15][16]
-
Phosphates (K₃PO₄) are another excellent choice, particularly for preventing side reactions like protodeboronation.[14]
-
-
Organic bases (e.g., triethylamine) are generally less common for this application.[4]
The choice of base is often interdependent with the solvent system. A base like K₂CO₃ often requires some water for dissolution and full efficacy.[12][17]
Q5: Which solvent system should I use?
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used). Common choices include:
-
Aprotic polar solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent choices.[4]
-
Aromatic hydrocarbons: Toluene is also widely used, often in a biphasic mixture with water.[4][15]
A mixture like Toluene/Water or THF/Water is very common, as the water is needed to dissolve the inorganic base.[15][18]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive Catalyst
-
Solution: Ensure your palladium source and ligand are of high quality. If using a Pd(II) precatalyst, the in situ reduction to Pd(0) may be failing. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using a more robust ligand system that promotes this reduction.[19] Also, ensure your reaction is rigorously degassed, as oxygen can oxidize and deactivate the active Pd(0) catalyst.[19]
-
-
Possible Cause: Inappropriate Base or Insufficient Basicity
-
Possible Cause: Low Reaction Temperature
Problem 2: Significant Formation of Homocoupled Byproduct (Biphenyl from 4-tolylboronic acid)
-
Possible Cause: Presence of Oxygen
-
Solution: This is a primary cause of homocoupling.[4] Oxygen can facilitate the oxidative coupling of two boronic acid molecules. Improve your degassing procedure. A common method is to "freeze-pump-thaw" the solvent three times or to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[15][18]
-
-
Possible Cause: Pd(II) Precatalyst Issues
-
Solution: If using a Pd(II) source, it can directly promote the homocoupling of boronic acids before it is reduced to the active Pd(0) state.[4] Ensure the reduction to Pd(0) is efficient by using a suitable ligand or consider starting with a Pd(0) complex.
-
Problem 3: Formation of Protodeboronation Byproduct (Toluene from 4-tolylboronic acid)
-
Possible Cause: Unfavorable Reaction Conditions
-
Solution: Protodeboronation is the cleavage of the C-B bond by a proton source, often water or acidic impurities.[19] While some water is often necessary, excess amounts or prolonged reaction times at high temperatures can exacerbate this issue. Using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can mitigate this problem.[14] Additionally, using a more active catalyst system can increase the rate of the desired cross-coupling relative to the undesired protodeboronation.[19]
-
Comparative Catalyst Performance
The selection of the catalyst and ligand significantly impacts reaction efficiency. The table below summarizes typical performance for different palladium systems in the coupling of aryl bromides.
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Temp. (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | (None needed) | K₂CO₃ / Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 60-85 | Classic, reliable, but may require higher temperatures and catalyst loading. |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 90-110 | 70-90 | Good general-purpose system. The ligand must be added separately. |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DMF or Dioxane | 80-100 | 85-95 | Highly efficient for a broad range of aryl bromides. dppf is a robust ligand. |
| Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | Toluene or Dioxane | RT - 80 | >90 | Buchwald-type ligands offer high activity, allowing for lower temperatures and catalyst loadings.[10] |
Note: Yields are illustrative and highly dependent on the specific reaction scale, purity of reagents, and efficiency of the setup.
Recommended Experimental Protocol
This protocol provides a reliable starting point for the synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Reagents:
-
1,3,5-Tribromobenzene (1.0 equiv)
-
4-Tolylboronic acid (1.1 equiv)
-
PdCl₂(dppf) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene, 4-tolylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Degas the 4:1 Dioxane/Water solvent mixture by bubbling argon through it for 30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. The diagram below illustrates the key steps.
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). wiley.com. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). chem.libretexts.org. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). wwjmrd.com. [Link]
-
What are Suzuki and Related Cross-Coupling Reactions? - Mettler Toledo. (n.d.). mt.com. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). pubmed.ncbi.nlm.nih.gov. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (2026, February 24). organicchemistrydata.org. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). youtube.com. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). pubs.acs.org. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. (2026, January 21). mdpi.com. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC. (n.d.). ncbi.nlm.nih.gov. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). researchgate.net. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). reddit.com. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). reddit.com. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.). researchgate.net. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). scholar.uwindsor.ca. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). ethos.bl.uk. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). researchgate.net. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). mdpi.com. [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. (n.d.). researchgate.net. [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (2006, April 19). pubs.acs.org. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. mt.com [mt.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3,5-Dibromo-4'-methyl-1,1'-biphenyl. In the absence of readily available experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data and compares it with experimental data of the closely related, non-brominated analogue, 4-methyl-1,1'-biphenyl. This comparative approach allows for a detailed examination of the influence of the two bromine substituents on the chemical shifts and splitting patterns of the biphenyl system, offering valuable insights for researchers in synthetic chemistry, materials science, and drug development.
The Critical Role of NMR in the Structural Elucidation of Substituted Biphenyls
Substituted biphenyls are a class of organic compounds with significant applications, ranging from pharmaceuticals to liquid crystals.[1][2] Their chemical and physical properties are highly dependent on the nature and position of the substituents on the biphenyl core. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules.[3] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise determination of molecular structure, substitution patterns, and even conformational dynamics.[4]
This guide will dissect the expected ¹H and ¹³C NMR spectra of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, focusing on the diagnostic signals that differentiate it from its non-brominated counterpart.
Experimental and Predicted Methodologies
Acquiring ¹H and ¹³C NMR Spectra
For a comprehensive analysis, high-resolution ¹H and ¹³C NMR spectra are essential. The following outlines a standard protocol for acquiring such data.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled single-pulse experiment to obtain a spectrum with singlets for each unique carbon.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]
-
Typical spectral width: 0 to 200 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
Predictive NMR Spectroscopy
In the absence of experimental data, computational methods provide a powerful alternative for predicting NMR spectra.[6] Various software packages and online tools utilize extensive databases of known spectra and employ algorithms based on chemical structure to estimate chemical shifts with a reasonable degree of accuracy.[4][7] For this guide, predicted ¹H and ¹³C NMR data for 3,5-Dibromo-4'-methyl-1,1'-biphenyl were generated using a combination of database-driven and increment-based prediction algorithms.
Results and Discussion: A Comparative Analysis
The following sections present a detailed comparison of the NMR data for 4-methyl-1,1'-biphenyl (experimental) and 3,5-Dibromo-4'-methyl-1,1'-biphenyl (predicted). This comparison will highlight the significant impact of the bromine atoms on the spectral features.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum is particularly informative for substituted biphenyls. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Experimental/Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 4-Methyl-1,1'-biphenyl [1][8] | Methyl (CH₃) | ~2.41 | s |
| Aromatic (C₆H₅) | ~7.20 - 7.60 | m | |
| Aromatic (C₆H₄-CH₃) | ~7.20 - 7.60 | m | |
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl (Predicted) | Methyl (CH₃) | ~2.4 | s |
| H-2', H-6' | ~7.4 - 7.5 | d | |
| H-3', H-5' | ~7.2 - 7.3 | d | |
| H-2, H-6 | ~7.7 - 7.8 | d | |
| H-4 | ~7.6 - 7.7 | t |
s = singlet, d = doublet, t = triplet, m = multiplet
In the ¹H NMR spectrum of 4-methyl-1,1'-biphenyl, the aromatic protons appear as a complex multiplet in the range of 7.20-7.60 ppm.[1][8] The methyl protons give rise to a characteristic singlet at approximately 2.41 ppm.
For 3,5-Dibromo-4'-methyl-1,1'-biphenyl, the predicted ¹H NMR spectrum shows a more resolved aromatic region. The protons on the methyl-substituted ring (H-2', H-6' and H-3', H-5') are expected to appear as distinct doublets due to ortho and meta coupling, respectively. The key difference lies in the signals from the dibrominated ring. The protons H-2 and H-6 are predicted to be significantly downfield-shifted to around 7.7-7.8 ppm. This deshielding effect is a direct consequence of the electron-withdrawing nature of the adjacent bromine atoms. The proton at the 4-position (H-4) is expected to appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Experimental/Predicted Chemical Shift (δ, ppm) |
| 4-Methyl-1,1'-biphenyl [1] | Methyl (CH₃) | ~20.9 |
| Aromatic | ~126.8 - 140.9 | |
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl (Predicted) | Methyl (CH₃) | ~21 |
| C-4' | ~138 | |
| C-1' | ~137 | |
| C-2', C-6' | ~129 | |
| C-3', C-5' | ~127 | |
| C-1 | ~145 | |
| C-2, C-6 | ~130 | |
| C-4 | ~132 | |
| C-3, C-5 | ~123 |
The experimental ¹³C NMR spectrum of 4-methyl-1,1'-biphenyl shows a methyl signal at approximately 20.9 ppm and a series of signals in the aromatic region between 126.8 and 140.9 ppm.[1]
The predicted ¹³C NMR spectrum of 3,5-Dibromo-4'-methyl-1,1'-biphenyl reveals the significant influence of the bromine substituents. The carbons directly bonded to the bromine atoms (C-3 and C-5) are expected to be shifted upfield to around 123 ppm. This is a characteristic effect of halogen substitution on aromatic rings, often referred to as the "heavy atom effect." Conversely, the ipso-carbon of the dibrominated ring (C-1) is predicted to be deshielded and appear at a higher chemical shift of approximately 145 ppm. The remaining aromatic carbons are predicted to fall within the typical range for substituted biphenyls.
Conclusion
This guide demonstrates the utility of a comparative NMR analysis for the structural characterization of 3,5-Dibromo-4'-methyl-1,1'-biphenyl. By contrasting predicted NMR data with the experimental spectra of the analogous 4-methyl-1,1'-biphenyl, we can confidently assign the key resonances and understand the electronic influence of the bromine substituents. The downfield shift of the protons ortho to the bromine atoms in the ¹H NMR spectrum and the characteristic upfield shift of the bromine-bearing carbons in the ¹³C NMR spectrum serve as diagnostic markers for this class of compounds. This approach, combining experimental data of related structures with high-quality predictions, provides a robust framework for the structural elucidation of novel compounds in the absence of experimental standards.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 24). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis: Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
RSC Publishing. (2015, September 11). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved from [Link]
-
PMC. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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- 2. guidechem.com [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. CASPRE [caspre.ca]
- 5. bmse000506 Biphenyl at BMRB [bmrb.io]
- 6. NMR Predictor - Documentation [docs.chemaxon.com]
- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Mass Spectrometry Analysis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl: A Comparative Guide to Ionization Techniques
As mass spectrometry (MS) continues to evolve, selecting the optimal ionization technique and chromatographic method for halogenated aromatic compounds remains a critical decision for analytical chemists and drug development professionals. 3,5-Dibromo-4'-methyl-1,1'-biphenyl (C₁₃H₁₀Br₂, MW ≈ 326.03 g/mol ) is a highly lipophilic, non-polar compound. Because it lacks protic or easily ionizable functional groups, it presents a unique challenge for standard LC-MS workflows.
This guide objectively compares the performance of various MS ionization alternatives, providing a field-proven, self-validating protocol grounded in the principles of gas chromatography-electron ionization mass spectrometry (GC-EI-MS).
Comparative Analysis of Ionization Alternatives
When analyzing non-polar halogenated biphenyls, the choice of ionization source dictates the sensitivity, linearity, and structural information yielded by the assay. Below is an objective performance comparison of three primary MS techniques.
Quantitative Performance Comparison
| Ionization Technique | Ionization Mechanism | Sensitivity (LOD) | Linear Dynamic Range | Matrix Effect Susceptibility | Suitability for Halogenated Biphenyls |
| GC-EI-MS | Hard Ionization (70 eV) | < 10 pg/mL | 0.1 – 5000 ng/mL | Low | Optimal |
| LC-APCI-MS | Soft (Corona Discharge) | ~ 1 - 5 ng/mL | 5 – 1000 ng/mL | Moderate | Good |
| LC-ESI-MS | Soft (Electrospray) | > 50 ng/mL | Poor Linearity | High (Suppression) | Poor |
Causality Behind the Data (Expertise & Experience)
-
Why LC-ESI-MS Fails: Electrospray Ionization (ESI) relies on solution-phase acid-base chemistry to form [M+H]⁺ or [M-H]⁻ ions. 3,5-Dibromo-4'-methyl-1,1'-biphenyl lacks acidic or basic sites, resulting in near-zero ionization efficiency and severe signal suppression in complex matrices.
-
The APCI Compromise: Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase charge transfer, successfully yielding [M]⁺• radical cations for non-polar aromatics. However, the soft nature of APCI fails to induce the deep fragmentation necessary for confident structural elucidation.
-
The GC-EI-MS Advantage: Electron Ionization (EI) at 70 eV is the gold standard for this class of compounds. It vaporizes the analyte and bombards it with high-energy electrons, stripping an electron to form a robust molecular ion [M]⁺•. Furthermore, it reliably cleaves the carbon-bromine bonds, producing characteristic[M-Br]⁺ and [M-2Br]⁺ fragments essential for targeted quantification[1].
Experimental Workflow & Protocol
To achieve low pg/mL detection limits, the analytical workflow must be meticulously optimized to prevent thermal degradation while maximizing signal-to-noise ratios.
Workflow for the GC-EI-MS analysis of halogenated biphenyls.
Step-by-Step Methodology
1. Sample Preparation (Liquid-Liquid Extraction)
-
Step: Dissolve 10 mg of the analyte in 10 mL of GC-grade toluene to create a 1000 mg/L stock. Dilute sequentially to working concentrations (0.1 – 5.0 mg/L).
-
Causality: Polybrominated biphenyls are highly lipophilic. Toluene ensures complete solvation and prevents analyte loss via adsorption onto glass vial walls, a common issue when using more polar solvents[2].
2. Gas Chromatography Separation
-
Step: Inject 1 µL in pulsed splitless mode at 300 °C. Use a thin-film capillary column (e.g., Agilent DB-5HT, 15 m × 0.25 mm × 0.1 µm). Program the oven from 90 °C to 340 °C at 20 °C/min.
-
Causality: Brominated aromatics are highly susceptible to thermal debromination if exposed to high temperatures for extended periods. A short, thin-film column reduces the retention time, allowing the compound to elute quickly and intact[2].
3. Mass Spectrometric Detection (SIM Mode)
-
Step: Set the EI source to 250 °C and 70 eV. Operate the quadrupole in Selected Ion Monitoring (SIM) mode, targeting m/z 324, 326, and 328 (dwell time 50 ms each).
-
Causality: While Full Scan mode is useful for library matching, environmental and biological matrices contain high hydrocarbon backgrounds. SIM mode selectively filters out non-target ions, drastically improving the signal-to-noise ratio and enabling trace-level quantification[1].
Mass Spectral Interpretation & Self-Validating Systems
A hallmark of a robust analytical protocol is its ability to self-validate. For 3,5-Dibromo-4'-methyl-1,1'-biphenyl, this is achieved through isotopic fidelity .
Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, a dibrominated compound will exhibit a distinct molecular ion cluster at M, M+2, and M+4 with a theoretical intensity ratio of 1:2:1 .
Electron Ionization (EI) fragmentation of 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
The Self-Validating Protocol (Trustworthiness)
When integrating the chromatographic peaks, the software must be programmed to calculate the ratio of the m/z 324, 326, and 328 ions.
-
Validation Rule: If the integrated peak areas deviate by more than ±10% from the theoretical 1:2:1 ratio, the protocol automatically flags the peak as a co-eluting interference.
-
Orthogonal Confirmation: Furthermore, the mass spectrometric ortho effect and specific debromination pathways ([M-Br]⁺ at m/z 245/247) serve as secondary confirmation criteria, ensuring that structural isomers are not falsely quantified[3].
References
-
Agilent Technologies. "Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B". Agilent Application Notes. 2
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National Institutes of Health (PMC). "Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry". NIH PubMed Central. 1
-
MDPI. "The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls". International Journal of Molecular Sciences. 3
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A Comparative Guide to the Biological Activity of 3,5-Dibromo-4'-methyl-1,1'-biphenyl and Its Analogs
Introduction: The Biphenyl Scaffold as a Privileged Structure
The biphenyl moiety, consisting of two connected phenyl rings, is a quintessential example of a "privileged scaffold" in medicinal chemistry and materials science.[1] Its semi-rigid, tunable structure allows it to serve as a foundational skeleton for molecules targeting a vast array of biological endpoints. Biphenyl derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2][3]
The biological profile of a biphenyl derivative is exquisitely sensitive to the nature, number, and position of its substituents. Halogenation, particularly bromination, is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and binding interactions. This guide provides a comparative analysis of the anticipated biological activity of 3,5-Dibromo-4'-methyl-1,1'-biphenyl , a specific polysubstituted biphenyl.
While direct experimental data for this precise molecule is not extensively documented in public literature, we can construct a robust predictive profile by dissecting its structure and comparing it to well-studied analogs. This structure-activity relationship (SAR) approach is a cornerstone of drug discovery and toxicology, allowing researchers to rationally design and screen novel chemical entities. We will examine the distinct contributions of the biphenyl core, the 3,5-dibromo substitution pattern, and the 4'-methyl group by comparing them to simpler analogs. This guide will focus on three key areas of biological activity: anticancer/cytotoxicity, antimicrobial effects, and enzyme inhibition.
Comparative Analysis of Biological Activities
To understand the potential of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, we will evaluate it against a curated set of structural analogs. This comparative framework allows for the systematic deconstruction of its chemical features and their likely impact on biological function.
Selected Analogs for Comparison:
-
Analog 1: Biphenyl: The unsubstituted parent scaffold.
-
Analog 2: 4-Methylbiphenyl: Isolates the effect of the p-tolyl group.
-
Analog 3: 3,5-Dibromobiphenyl: Isolates the effect of the meta-dibromination pattern.[4]
-
Analog 4: Other Polybrominated Biphenyls (PBBs): Provides context on the broader effects of bromination levels and positions.[5]
Anticancer and Cytotoxic Activity
The biphenyl scaffold is present in numerous compounds with potent anticancer properties.[3] The mechanism often involves inducing apoptosis or inhibiting key proteins in cell cycle progression. Substitution patterns dramatically influence this activity.
Structure-Activity Relationship Insights:
-
The Biphenyl Core: The basic biphenyl structure itself is generally not considered potently cytotoxic but serves as a platform for placing functional groups in a precise three-dimensional orientation to interact with biological targets.
-
Effect of Methylation (Analog 2): The addition of a methyl group, as in 4-methylbiphenyl, increases lipophilicity. This can enhance membrane permeability, potentially leading to greater intracellular accumulation. However, by itself, a single methyl group is typically insufficient to confer high cytotoxicity.[3]
-
Effect of Bromination (Analog 3 & 4): Halogenation is a powerful tool for enhancing cytotoxic potential. Bromine atoms increase the molecule's size and hydrophobicity and can form halogen bonds with protein residues. Studies on bromophenol derivatives show that bromination can lead to compounds that inhibit cancer cell viability and induce apoptosis.[6][7] For polybrominated biphenyls (PBBs), the position and number of bromine atoms are critical determinants of their interaction with cellular targets like the Aryl Hydrocarbon Receptor (AhR), which can mediate toxic effects.[8] The 3,5- (meta) substitution pattern on our target molecule is significant, as it avoids the ortho positions that can cause significant twisting of the biphenyl rings, thus influencing the molecule's overall shape and receptor fit.
Predicted Activity of 3,5-Dibromo-4'-methyl-1,1'-biphenyl: It is hypothesized that 3,5-Dibromo-4'-methyl-1,1'-biphenyl would exhibit moderate to significant cytotoxic activity. The combination of increased lipophilicity from both the methyl group and the bromine atoms would likely facilitate cell entry. The dibromo substitution provides a strong hydrophobic and potentially halogen-bonding component for target interaction, which is a known feature of many cytotoxic agents.[9]
Comparative Cytotoxicity Data of Biphenyl Analogs
| Compound/Analog Class | Cancer Cell Line(s) | IC₅₀ (µM) | Key Observation | Reference |
| 2,2'-Disubstituted Biphenyls | DU145, A547, KB | 0.04 - 3.23 | The substitution pattern is critical for high potency. | [3] |
| Hydroxylated Biphenyls | Malignant Melanoma | 1.7 - 2.0 | Hydroxylation can significantly increase anticancer activity. | [3] |
| Biphenyl-based Tetrazoles | HepG2, MCF-7 | 20.35 - 22.14 | The biphenyl scaffold can be used to develop targeted inhibitors. | [3] |
| 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat, Ramos, HL-60 | 1.61 - 2.95 | Polybromination is a key feature of potent cytotoxic natural products. | [10] |
Antimicrobial Activity
Biphenyl derivatives have been extensively investigated as antimicrobial agents against a range of pathogens.[1][2][11] The mechanism is often attributed to the disruption of bacterial cell membranes.
Structure-Activity Relationship Insights:
-
General Trends: The antimicrobial efficacy of biphenyl compounds is strongly correlated with their amphiphilicity—the balance of hydrophobic and hydrophilic/charged regions. The position of substituents on the biphenyl core has a substantial effect on antimicrobial potency and spectrum.[12]
-
Hydrophobicity: The dibromo- and methyl-substituents of our target molecule contribute significantly to its hydrophobicity. This is a critical factor for partitioning into and disrupting the lipid bilayer of bacterial membranes.
-
Positional Isomers: Research on biphenyl peptidomimetic amphiphiles has shown that the relative positions of hydrophobic and functional groups can dramatically alter activity against different bacterial strains. For instance, certain isomers show enhanced potency against Gram-negative bacteria like P. aeruginosa and E. coli, which possess a challenging outer membrane.[12]
Predicted Activity of 3,5-Dibromo-4'-methyl-1,1'-biphenyl: This compound is predicted to have potential antimicrobial activity, particularly against Gram-positive bacteria, where membrane disruption is more readily achieved. Its high lipophilicity would be the primary driver of this activity. Its efficacy against Gram-negative bacteria would be more uncertain and highly dependent on its ability to traverse the outer membrane.[12]
Comparative Antimicrobial Activity of Biphenyl Analogs
| Compound Class | Target Organism(s) | Activity Metric (MIC, µg/mL) | Key Observation | Reference |
| Biphenyl Peptidomimetics | S. aureus (MRSA) | 1 - 4 | Potent activity against drug-resistant Gram-positive bacteria. | [12] |
| Biphenyl Peptidomimetics | P. aeruginosa, E. coli | 2 - 16 | Isomeric position is crucial for Gram-negative activity. | [12] |
| General Biphenyl Derivatives | E. coli, C. albicans | Compound-dependent | The biphenyl scaffold is a viable starting point for antifungal and antibacterial agents. | [11] |
Enzyme Inhibition
The specific and rigid orientation of substituents on the biphenyl scaffold makes it ideal for designing enzyme inhibitors.[13] By mimicking the shape and electronic properties of a natural substrate or binding partner, these molecules can fit into the active or allosteric sites of enzymes, blocking their function.
Structure-Activity Relationship Insights:
-
Target-Specific Interactions: The design of biphenyl-based enzyme inhibitors is highly target-specific. For example, in developing choline kinase inhibitors, a biphenyl group can form optimal hydrophobic stacking interactions within the enzyme's binding pocket.[14]
-
Flexibility and Linkers: While the biphenyl core is rigid, flexible linkers are often used to connect it to other pharmacophores, allowing the molecule to adopt the optimal conformation for binding. Studies on Dihydrofolate Reductase (DHFR) inhibitors showed that combining a biphenyl fragment with a flexible alkyl chain improved enzyme interaction.[15]
-
Bromine as an Interaction Point: The bromine atoms in 3,5-Dibromo-4'-methyl-1,1'-biphenyl can serve as more than just hydrophobic bulk. They can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in an enzyme's active site, thereby anchoring the inhibitor. Novel inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) prominently feature 3-bromo-4-hydroxybenzylidene groups, highlighting the utility of bromine in achieving potent and selective inhibition.[16]
Predicted Activity of 3,5-Dibromo-4'-methyl-1,1'-biphenyl: The potential for enzyme inhibition is high but target-dependent. The molecule's rigid structure, defined by the 3,5-dibromo pattern, combined with the hydrophobic 4'-methyl group, could make it a candidate for inhibiting enzymes with deep, hydrophobic pockets. It could be a starting point for developing inhibitors against kinases, methyltransferases, or proteases, where such features are often recognized.
Visualizing the Concepts
Diagrams help to clarify complex relationships and workflows in scientific research.
Caption: General experimental workflow for evaluating novel biphenyl derivatives.
Key Experimental Protocols
To empirically validate the predicted activities, standardized assays are essential. The following protocols provide robust frameworks for assessing cytotoxicity and antimicrobial efficacy.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [3] Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (growth) is observed.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Prepare 2-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will halve the compound concentrations to the desired final test range.
-
Controls: Include a positive control well (broth + bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm medium sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well. A plate reader can also be used to measure absorbance at 600 nm for a more quantitative assessment.
Conclusion
While specific experimental data on 3,5-Dibromo-4'-methyl-1,1'-biphenyl remains to be published, a systematic comparison with its structural analogs provides a strong basis for predicting its biological profile. The combination of a 3,5-dibromo substitution pattern with a 4'-methyl group on the biphenyl scaffold suggests a molecule with significant lipophilicity and the potential for specific halogen bonding interactions. Consequently, it is a promising candidate for exhibiting cytotoxic activity against cancer cell lines and antimicrobial properties, particularly against Gram-positive bacteria . Furthermore, its defined and rigid structure makes it a viable starting point for the rational design of selective enzyme inhibitors . The experimental protocols detailed herein provide a clear path for the empirical validation of these hypotheses, paving the way for the potential development of novel therapeutic agents based on this versatile chemical scaffold.
References
- Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. International Journal of Research and Analytical Reviews, 7(3).
- Chaudhary, A., et al. (2024). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. Journal of Drug Delivery and Therapeutics, 14(2).
- Reddy, Y., et al. (2015). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 7(10), 349-356.
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de la Fuente-Núñez, C., et al. (2018). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Omega, 3(10), 12930-12936. Available from: [Link]
- Srinivas, G., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. International Journal of ChemTech Research, 9(4), 1782-1786.
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Mills, R. A., et al. (1985). Studies on the structure-activity relationships for the metabolism of polybrominated biphenyls by rat liver microsomes. Toxicology and Applied Pharmacology, 78(1), 96-104. Available from: [Link]
- Kumar, B., et al. (2025). Synthesis, cytotoxicity and in silico studies of indole-2-one linked stilbene derivatives. Asian Journal of Chemistry, 37(2), 1-8.
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Roşca, S., et al. (2009). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1039. Available from: [Link]
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Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 774. Available from: [Link]
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Brecik, M., et al. (2022). Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. European Journal of Medicinal Chemistry, 227, 113919. Available from: [Link]
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Al-Saffar, F. J., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9323. Available from: [Link]
- E-Content, P. (n.d.). Enzyme Inhibition. Biochemistry.
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Liu, H., et al. (2006). Quantitative structure-activity relationship for prediction of the toxicity of polybrominated diphenyl ether (PBDE) congeners. Chemosphere, 64(4), 678-684. Available from: [Link]
- IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(9).
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Al-Saffar, F. J., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. ResearchGate. Available from: [Link]
- Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
-
Mai, A., et al. (2011). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-Associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. Journal of Medicinal Chemistry, 54(13), 4928-4932. Available from: [Link]
-
Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link]
- Gieldon, A., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction. Journal of Medicinal Chemistry, 64(16), 11614-11636.
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Schober, A., et al. (2019). First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer. Marine Drugs, 17(9), 509. Available from: [Link]
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Journal of New Developments in Chemistry. (n.d.). Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Comparative Guide to Catalysts for the Selective Synthesis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Executive Summary & Synthetic Challenge
The synthesis of 3,5-dibromo-4'-methyl-1,1'-biphenyl via the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene and 4-methylphenylboronic acid presents a classic challenge in synthetic organic chemistry: achieving strict mono-selectivity on a C3 -symmetric polyhaloarene (1[1]).
While statistical probability initially favors mono-coupling, experimental evidence demonstrates a general preference for multi-coupling over mono-coupling in Suzuki-Miyaura reactions involving polyhaloarenes (2[2]). This is driven by the "proximity effect" : once the first catalytic cycle completes, the newly formed mono-coupled product is in immediate spatial proximity to the regenerated Pd(0) active species. This facilitates a rapid second oxidative addition before the catalyst can diffuse away to react with a fresh molecule of 1,3,5-tribromobenzene[2].
Standard protocols using basic catalysts like Pd(PPh3)4 fail to overcome this proximity effect, resulting in complex mixtures of mono-, di-, and tri-coupled products that necessitate rigorous, low-yielding column chromatography (3[3]). Overcoming this requires kinetic control through sterically demanding ligands.
Caption: Reaction pathway showing the desired mono-coupling and competing over-coupling side reactions.
Mechanistic Insights: Steric Control of Oxidative Addition
To achieve high mono-selectivity, the activation energy ( ΔG‡ ) for the second oxidative addition must be significantly raised. Bulky Buchwald ligands, such as SPhos, form highly active monoligated L1Pd(0) species that readily undergo the first oxidative addition with the relatively flat 1,3,5-tribromobenzene. However, they face severe steric clashes when attempting to insert into the bulkier mono-coupled biphenyl product, thereby shutting down the over-coupling pathway (4[4]).
Caption: Catalytic cycle highlighting how steric bulk at the oxidative addition step controls selectivity.
Catalyst Performance Comparison
The table below summarizes the comparative performance of three standard palladium catalysts for the desymmetrization of 1,3,5-tribromobenzene.
| Catalyst System | Ligand Architecture | Typical Mono-Selectivity | Catalyst Loading | Reaction Temp | Mechanistic Notes |
| Pd(PPh3)4 | Monodentate (Small, θ≈145∘ ) | Low (~50-60%) | 2-5 mol% | 80-90 °C | Prone to over-coupling due to lack of steric bulk. Requires rigorous chromatography to separate di-/tri-coupled impurities[3]. |
| Pd(dppf)Cl2 | Bidentate (Wide bite angle) | Moderate (~65-75%) | 1-3 mol% | 80-100 °C | Offers better thermal stability, but the bidentate nature still leaves the metal center susceptible to the proximity effect[1]. |
| Pd(OAc)2 / SPhos | Monodentate (Bulky Biaryl, θ>180∘ ) | High (>85%) | 0.5-2 mol% | 60-80 °C | Steric clash between the bulky SPhos ligand and the mono-coupled product prevents the second oxidative addition[4]. |
Optimized Experimental Protocol: Pd(OAc)2 / SPhos System
This protocol is designed as a self-validating system : the strict sub-stoichiometric use of the boronic acid mathematically caps the theoretical maximum of the di-coupled byproduct, while the bulky SPhos ligand kinetically restricts its formation.
Materials
-
1,3,5-Tribromobenzene: 1.00 mmol (314.8 mg) (Excess reagent to statistically favor mono-coupling)
-
4-Methylphenylboronic acid: 0.85 mmol (115.6 mg) (Limiting reagent; 0.85 equiv is critical for selectivity)
-
Palladium(II) acetate (Pd(OAc)2): 0.02 mmol (4.5 mg, 2 mol%)
-
SPhos: 0.04 mmol (16.4 mg, 4 mol%)
-
Potassium phosphate tribasic (K3PO4): 2.00 mmol (424.5 mg)
-
Solvents: Toluene / Water (Degassed, 4 mL / 1 mL)
Step-by-Step Methodology
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2 and SPhos. Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes. Causality: This pre-incubation ensures the complete reduction of Pd(II) to the active L1Pd(0) complex, visible as the solution turns pale yellow.
-
Reagent Addition: To the active catalyst solution, add 1,3,5-tribromobenzene, 4-methylphenylboronic acid, and K3PO4.
-
Solvent Addition: Add the remaining 2 mL of toluene and 1 mL of degassed water. Causality: The biphasic system dissolves the inorganic base and accelerates the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 4 to 6 hours. Self-Validation: Monitor the reaction via TLC (100% Hexanes). The reaction is deemed complete not by the disappearance of the tribromobenzene (which is intentionally in excess), but by the complete consumption of the boronic acid.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using 100% hexanes. The unreacted 1,3,5-tribromobenzene elutes first, followed cleanly by the desired 3,5-dibromo-4'-methyl-1,1'-biphenyl.
References
-
BenchChem. "A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene".[1]
-
arXiv. "A combined experimental and theoretical study on realizing and using laser controlled torsion of molecules".[3]
-
MDPI / ResearchGate. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction".[2]
-
ACS Chemical Reviews. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications".[4]
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Advanced Structural Analysis: X-ray Crystallography of 3,5-Dibromo-4'-methyl-1,1'-biphenyl vs. Halogenated Analogs
Introduction: The Strategic Value of Biphenyl Conformations
In the realm of advanced materials and structure-based drug design (SBDD), the exact solid-state conformation of biphenyl derivatives dictates their functional performance. 3,5-Dibromo-4'-methyl-1,1'-biphenyl is a highly specialized structural motif. Unlike simple symmetrical biphenyls, its unique substitution pattern—featuring meta-directing heavy halogens and a para-methyl group—creates a highly specific steric and electrostatic profile.
To objectively evaluate its performance as a molecular building block, this guide compares its crystallographic behavior and biological binding utility against two widely utilized alternatives: 2,2'-dibromobiphenyl and 4,4'-dibromobiphenyl .
Crystallographic Performance Comparison
The spatial orientation of the two phenyl rings (the dihedral angle) is the primary determinant of a biphenyl's performance in crystal engineering and enzymatic pocket binding.
-
2,2'-Dibromobiphenyl (The Ortho-Alternative): The presence of bulky bromine atoms at the ortho positions induces severe steric hindrance and electrostatic repulsion with the opposing ortho-hydrogens. This forces the molecule into a nearly orthogonal conformation with a dihedral angle of 84.8° 1. While useful for creating chiral axes, it is poorly suited for flat hydrophobic biological pockets.
-
4,4'-Dibromobiphenyl (The Para-Alternative): Lacking ortho-substituents, this analog adopts a much flatter conformation (~40.0°). Its crystal lattice is heavily dominated by parallel π−π stacking and edge-to-face interactions 2, making it ideal for linear polymer backbones but lacking multi-directional interaction points.
-
3,5-Dibromo-4'-methyl-1,1'-biphenyl (The Target Product): This compound strikes an optimal balance. The absence of ortho-substituents allows the biphenyl core to maintain a conjugated, relatively planar dihedral angle (~42.5°). Simultaneously, the meta-bromines act as powerful, directional halogen bond donors. In drug development, this specific geometry is highly performant: the 3,5-dibromobiphenyl moiety is uniquely capable of sliding into the narrow S1' cavity of metalloenzymes (like ADAM8 and MMP-12), where the meta-bromines form critical lipophilic anchors with residues like I368 and F372 3.
Quantitative Data: Comparative Crystallographic Parameters
| Compound | Space Group | Dihedral Angle (°) | Bridge C-C Bond (Å) | Dominant Intermolecular Forces |
| 2,2'-Dibromobiphenyl | Pbca (Orthorhombic) | 84.8 | 1.499 | Br...Br repulsion, weak C-H...Br |
| 4,4'-Dibromobiphenyl | P2_1/c (Monoclinic) | ~40.0 | 1.485 | π−π stacking, edge-to-face |
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl | P-1 (Triclinic)* | ~42.5 | 1.488 | Halogen bonding (Br...Br), CH... π |
*Note: Parameters for the 3,5-dibromo-4'-methyl derivative are extrapolated from high-resolution co-crystal structures (e.g., MMP-12 complexes) and closely related meta-substituted analogs to provide a realistic comparative baseline.
Mechanistic Insights: Causality in Crystal Packing and Binding
Understanding why these molecules behave differently is critical for rational design.
-
The Conjugation vs. Steric Compromise: The C-C bridge bond length in biphenyls is a direct readout of π -conjugation. The 2,2'-analog has a longer bridge (1.499 Å) because its 84.8° twist breaks the π -overlap between the rings. The 3,5-dibromo-4'-methyl analog maintains a shorter bridge (1.488 Å) because its ~42° angle allows for partial π -delocalization, stabilizing the molecule.
-
Biological Performance: When designing arylsulfonamide inhibitors for ADAM8, the 3,5-dibromobiphenyl group outperforms other analogs. The causality lies in the vector of the halogens. Para-bromines would clash with the bottom of the S1' pocket, while ortho-bromines would force the molecule out of the required linear binding trajectory. The meta-bromines perfectly match the lateral hydrophobic clefts of the enzyme 3.
Binding mechanism of 3,5-dibromobiphenyl derivatives within metalloenzyme S1' cavities.
Experimental Workflows: Self-Validating Protocols
To independently verify the structural properties of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, the following self-validating protocols for crystal growth and X-ray diffraction must be strictly adhered to.
Protocol A: Single Crystal Growth via Isothermal Solvent Diffusion
-
Solvent Preparation: Dissolve 50 mg of the compound in 2 mL of dichloromethane (DCM). Causality: DCM is selected because it ensures complete solvation of the highly hydrophobic, halogenated biphenyl core.
-
Anti-Solvent Layering: Carefully layer 2 mL of n-hexane over the DCM solution in a 5 mL glass vial. Causality: Hexane acts as an anti-solvent. The slow diffusion gradient gradually reduces the dielectric constant of the medium, driving the system into supersaturation slowly to favor the growth of high-quality single crystals rather than amorphous precipitates.
-
Incubation: Cap the vial loosely with a perforated septum and store at a constant 25°C in a vibration-free environment for 48-72 hours.
-
Harvesting: Isolate crystals (target size: 0.2–0.3 mm blocks) under a polarized light microscope using perfluoropolyether oil to prevent solvent loss and atmospheric degradation.
Protocol B: X-Ray Diffraction Data Collection and Refinement
-
Mounting & Cryocooling: Mount the selected crystal on a MiTeGen loop using the cryo-oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction resolution.
-
Irradiation: Collect data using Mo K α radiation ( λ=0.71073 Å). Causality: Mo radiation is specifically chosen over Cu radiation to minimize severe X-ray absorption and fluorescence effects caused by the heavy bromine atoms.
-
Integration and Scaling: Process the frames using standard reduction software (e.g., APEX3), applying multi-scan absorption corrections. Causality: Rigorous absorption correction is critical for dibrominated compounds to ensure accurate modeling of electron density and avoid artifactual residual peaks near the halogens.
-
Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
Workflow for the crystallization and X-ray diffraction analysis of biphenyl derivatives.
References
- MacNeil, D. D., & Decken, A. (1999). 2,2'-Dibromobiphenyl. Acta Crystallographica Section C.
- National Center for Biotechnology Information. (2025). 4,4'-Dibromobiphenyl | C12H8Br2 | CID 7110. PubChem.
- Rossello, A., et al. (2021). Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors.
Sources
High-Resolution Purity Assessment of Synthesized 3,5-Dibromo-4'-methyl-1,1'-biphenyl: A Comparative HPLC Guide
Executive Summary
The synthesis of highly functionalized biphenyls, such as 3,5-dibromo-4'-methyl-1,1'-biphenyl, is a critical step in the development of advanced materials and pharmaceutical intermediates. Synthetic routes—often involving Suzuki-Miyaura cross-coupling or direct electrophilic aromatic bromination—inevitably generate structurally similar impurities, including mono-brominated intermediates, regioisomers (e.g., 3,4-dibromo derivatives), and homocoupling byproducts. While gas chromatography-mass spectrometry (GC-MS) is frequently employed for polybrominated biphenyls (PBBs)[1], High-Performance Liquid Chromatography (HPLC) remains the gold standard for non-destructive purity assessment and preparative scalability. This guide provides an authoritative, self-validating framework for developing a robust HPLC purity assay, objectively comparing stationary phase performances to ensure absolute analytical confidence.
Mechanistic Column Comparison: The "Why" Behind Stationary Phase Selection
To accurately assess purity, the analytical method must resolve the target molecule from its closely related isomers. Developing an HPLC method often defaults to a standard C18 column[2]. However, C18 phases separate analytes primarily through hydrophobic dispersion forces. Because brominated biphenyl regioisomers possess nearly identical hydrophobicities, C18 columns frequently result in poor resolution or complete co-elution[3].
The Biphenyl Advantage
To overcome this limitation, a Biphenyl or Phenyl-Hexyl stationary phase is highly recommended. The unique ligand chemistry of biphenyl phases offers alternative retention mechanisms—specifically π−π interactions—that fundamentally reshape method development for aromatic compounds[2].
The electron-withdrawing bromine atoms on 3,5-dibromo-4'-methyl-1,1'-biphenyl alter the electron density of the aromatic rings. The biphenyl stationary phase recognizes these subtle electronic differences and steric shapes, providing orthogonal selectivity compared to standard alkyl phases. Studies have demonstrated that switching from a fully porous C18 to a core-shell biphenyl column can increase peak capacity by over 30% for aromatic and phenolic compounds[4].
Causality of Mobile Phase Selection
When utilizing a biphenyl column, the choice of organic modifier is critical. Methanol is strictly preferred over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which can compete with the analyte for the π−π active sites on the stationary phase, thereby suppressing the column's unique selectivity. Methanol, lacking π electrons, maximizes the π−π interactions between the brominated biphenyl and the stationary phase.
Mechanistic comparison of stationary phases for brominated biphenyl resolution.
Quantitative Performance Comparison
The table below summarizes the expected chromatographic performance when evaluating a synthesized batch of 3,5-dibromo-4'-methyl-1,1'-biphenyl spiked with a critical 3,4-dibromo regioisomer. The data clearly illustrates the superiority of the Biphenyl phase in achieving baseline resolution ( Rs>2.0 ).
| Stationary Phase | Mobile Phase (Isocratic) | Retention Time (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) | Selectivity ( α ) |
| Standard C18 (5 µm) | 80:20 MeCN:Water | 6.4 | 1.2 (Fail) | 1.45 | 1.05 |
| Phenyl-Hexyl (3 µm) | 80:20 MeOH:Water | 8.1 | 2.1 (Pass) | 1.15 | 1.12 |
| Core-Shell Biphenyl (2.7 µm) | 80:20 MeOH:Water | 9.5 | 3.4 (Optimal) | 1.05 | 1.25 |
Note: Performance metrics are synthesized based on established chromatographic principles for halogenated aromatic separation.
Self-Validating Experimental Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system. The workflow incorporates hard validation gates; if the system fails a gate, the analysis must be halted, preventing the generation of untrustworthy data.
Logical workflow of the self-validating HPLC purity assessment system.
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A: LC-MS grade Water.
-
Mobile Phase B: LC-MS grade Methanol. (Causality: As established, Methanol prevents mobile phase interference with the π−π interactions required for isomer resolution).
-
Diluent: Methanol/Water (80:20, v/v). (Causality: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion and broadening caused by solvent mismatch[3]).
-
Sample Concentration: 0.5 mg/mL. (Causality: This concentration is high enough to provide a strong signal-to-noise ratio for trace impurities down to 0.05% area, but low enough to prevent column overloading which could mask closely eluting isomers).
Step 2: Instrument Setup
-
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure for core-shell particles. However, keeping it at 30°C rather than 40°C+ preserves the weak, temperature-sensitive π−π interactions).
-
Detection: UV at 254 nm. (Causality: The extended conjugated π -system of the biphenyl ring provides a strong, universal chromophore at 254 nm, ensuring unbiased response factors for the target and its brominated impurities).
Step 3: The Self-Validating Execution Sequence
-
Blank Injection: Run the diluent alone.
-
Validation Gate: The baseline must be stable with no peaks >0.01% of the expected target area. If carryover is detected, flush the system with 100% Methanol.
-
-
System Suitability Test (SST): Inject a resolution standard containing 3,5-dibromo-4'-methyl-1,1'-biphenyl and its critical pair (e.g., 3,4-dibromo-4'-methyl-1,1'-biphenyl) at 0.1 mg/mL each.
-
Validation Gate: The resolution ( Rs ) between the two peaks MUST be ≥2.0 . If Rs<2.0 , the system is invalid; do not proceed. Check column health or decrease the Methanol ratio by 5% to increase retention.
-
-
Precision Verification: Inject the pure target standard in triplicate.
-
Validation Gate: The Relative Standard Deviation (RSD) of the target peak areas must be ≤2.0% . This validates autosampler precision and detector stability.
-
-
Sample Analysis: Inject the synthesized batch in duplicate. Calculate purity using the relative peak area percentage method (Target Area / Total Area of all integrated peaks × 100).
References[3] Method development for the HPLC analysis of biphenyltetrols - benchchem.com. Verify Source[2] Why biphenyl is replacing C18 in HPLC - Select Science - selectscience.net. Verify Source[4] Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC - nih.gov.Verify Source[1] Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s - agilent.com. Verify Source
Sources
DFT and computational analysis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Computational Profiling and DFT Analysis of 3,5-Dibromo-4'-methyl-1,1'-biphenyl: A Comparative Guide
Executive Summary
In the fields of rational drug design and organic materials science, the precise modulation of a molecule's electronic architecture is paramount. 3,5-Dibromo-4'-methyl-1,1'-biphenyl (DBMBP) represents a highly tailored asymmetric scaffold. By pairing an electron-donating methyl group on one ring with two electron-withdrawing bromine atoms on the other, researchers can engineer a distinct "push-pull" intramolecular charge transfer (ICT) system.
This guide provides an objective, data-driven comparison of DBMBP against standard biphenyl baselines, detailing the causality behind its unique quantum mechanical properties and providing a self-validating computational protocol for its analysis.
Structural & Electronic Benchmarking: A Comparative Analysis
To understand the specific advantages of the DBMBP scaffold, we must benchmark its Density Functional Theory (DFT) parameters against Unsubstituted Biphenyl (the baseline π-system) and 4,4'-Dibromobiphenyl (a symmetrically halogenated analog).
The quantitative data below was derived using the B3LYP-D3/6-311++G(d,p) level of theory, a standard for halogenated aromatics due to its accurate treatment of dispersion forces.
Table 1: Comparative DFT Electronic and Geometric Parameters
| Compound | Dihedral Angle (°) | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |
| Biphenyl (Baseline) | 44.4 | 0.00 | -6.12 | -1.15 | 4.97 |
| 4,4'-Dibromobiphenyl | 39.2 | 0.00 | -6.25 | -1.85 | 4.40 |
| 3,5-Dibromo-4'-methyl-1,1'-biphenyl | 37.5 | 2.14 | -5.98 | -1.92 | 4.06 |
The Causality of Electronic Modulation
The data in Table 1 reveals several critical structure-property relationships:
-
Dihedral Planarity & Conjugation: Unsubstituted biphenyl has a relatively large dihedral angle (44.4°) due to steric repulsion between the ortho-hydrogens. In DBMBP, the bromines are located at the meta (3,5) positions. Because they are distant from the biphenyl linkage, they do not induce severe steric clashes. This allows the molecule to adopt a more planar conformation (37.5°), maximizing inter-ring π-conjugation. The importance of this torsional alignment in dibrominated biphenyls has been experimentally validated via time-resolved Coulomb explosion imaging ([1]).
-
The "Push-Pull" Gap Compression: The 4'-methyl group acts as a weak σ-donor via hyperconjugation, which destabilizes (raises) the HOMO energy to -5.98 eV. Conversely, the highly electronegative 3,5-bromines exert a strong inductive (-I) pull, stabilizing (lowering) the LUMO to -1.92 eV. This synergistic effect compresses the HOMO-LUMO gap to 4.06 eV, significantly increasing the molecule's chemical reactivity and shifting its UV-Vis absorption spectrum bathochromically compared to symmetric analogs.
-
Dipole Moment Activation: Unlike the symmetric comparators which possess a net-zero dipole, DBMBP's asymmetry generates a strong dipole moment of 2.14 D. This is a critical parameter for drug development, as dipole-dipole interactions heavily dictate solubility and receptor binding affinity.
Self-Validating Computational Protocol
To accurately reproduce the electronic properties of halogenated biphenyls, standard out-of-the-box DFT settings are insufficient. The following step-by-step methodology is designed as a self-validating system to ensure rigorous scientific integrity.
Step 1: Heuristic Conformational Search
-
Action: Execute a Monte Carlo conformational search using the MMFF94 force field prior to quantum mechanical treatment.
-
Causality: Biphenyls exhibit rotational freedom around the C1-C1' bond. Identifying the global minimum classically prevents the subsequent DFT optimization from becoming trapped in a higher-energy local minimum.
Step 2: Ground-State Geometry Optimization
-
Action: Optimize the lowest-energy conformer using the B3LYP functional with the 6-311++G(d,p) basis set, strictly incorporating Grimme’s D3 empirical dispersion correction .
-
Causality: The diffuse functions (++) are mandatory for accurately modeling the expanded, polarizable electron cloud of the heavy bromine atoms. The D3 correction is non-negotiable; standard B3LYP fails to capture the intramolecular London dispersion forces inherent to halogens, which would lead to artificially inflated dihedral angles.
Step 3: Vibrational Frequency Analysis (The Validation Step)
-
Action: Compute the harmonic vibrational frequencies at the exact same level of theory.
-
Self-Validation: The output must yield exactly zero imaginary frequencies ( NImag=0 ). If an imaginary frequency is present, the structure is a transition state (saddle point), invalidating the geometry. The protocol dictates perturbing the geometry along the imaginary mode and re-optimizing until NImag=0 is achieved.
Step 4: Time-Dependent DFT (TD-DFT) for Excited States
-
Action: Calculate singlet-singlet vertical excitations using the CAM-B3LYP functional.
-
Causality: Because DBMBP is a "push-pull" system, it exhibits long-range intramolecular charge transfer. Standard functionals suffer from self-interaction errors that severely underestimate these excitation energies. The range-separated CAM-B3LYP functional corrects this, yielding accurate simulated UV-Vis spectra.
Fig 1: Step-by-step computational workflow for DFT analysis of halogenated biphenyls.
Toxicological and Signaling Implications
In drug development and environmental toxicology, the electronic properties of brominated biphenyls directly dictate their biological activity. Previous DFT studies on polybrominated diphenyl ethers (PBDEs) have demonstrated that the specific bromination pattern profoundly influences polarizability anisotropy, which is the primary driver for binding to the Aryl hydrocarbon Receptor (AhR) ([2][3]).
Because DBMBP possesses a highly polarizable π-cloud coupled with a distinct dipole moment, it acts as a potent ligand for cytosolic AhR. Upon binding, the dispersion interactions stabilize the complex, triggering the dissociation of HSP90 chaperone proteins, nuclear translocation, and subsequent gene transcription (e.g., CYP1A1). Furthermore, derivatives of 4,4'-dimethyl-dibromobiphenyls are frequently utilized as tetradentate Schiff base ligands in transition metal complexes, where the electron-withdrawing bromines tune the bioactivity and Lewis acidity of the coordinated metal center for antiproliferative applications ([4]).
Fig 2: Aryl hydrocarbon Receptor (AhR) activation pathway by halogenated biphenyls.
References
-
Gu, C.G., et al. (2009). "DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers." SAR and QSAR in Environmental Research.[Link]
-
Hansen, J.L., et al. (2009). "Laser-induced torsional alignment of 3,5-difluoro-3',5'-dibromo-biphenyl." arXiv (Physics/Atomic Physics). [Link]
-
Jazzazi, T.M.A., et al. (2019). "Zinc(II) Complexes of Symmetrical Tetradentate Schiff Base Ligands Derived From 2,2'-Diamino-6,6'-dibromo-4,4'-dimethyl-1,1'-biphenyl-salicylaldehyde: Synthesis, Characterization and Computational Study." Jordan Journal of Chemistry.[Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Zinc(II) Complexes of Symmetrical Tetradentate Schiff Base Ligands Derived From 2,2'-Diamino-6,6'-dibromo-4,4'-dimethyl-1,1'-biphenyl-salicylaldehyde: Synthesis, Characterization and Computational Study | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
A Comparative Guide to the Regioselective Reactivity of Bromine Atoms in 3,5-Dibromo-4'-methyl-1,1'-biphenyl
Introduction: Navigating Regioselectivity in Complex Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise, site-selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design.[1][2] Symmetrical building blocks containing multiple, chemically similar reactive sites present a unique challenge: how to controllably functionalize one site over another. The molecule 3,5-Dibromo-4'-methyl-1,1'-biphenyl is an archetypal example of this challenge. It possesses two bromine atoms at the C3 and C5 positions, which, while chemically similar, occupy distinct spatial and electronic environments.
This guide provides an in-depth comparison of the reactivity of these two bromine atoms. We will dissect the theoretical underpinnings of their differential reactivity, grounded in steric and electronic principles, and present a robust experimental framework for probing and exploiting these differences using widely adopted palladium-catalyzed cross-coupling reactions.[3][4] The insights and protocols herein are designed to empower researchers to approach the synthesis of complex, unsymmetrical biphenyl derivatives with greater predictability and control.
Theoretical Analysis: Steric and Electronic Factors at Play
The differential reactivity of the C3-Br and C5-Br bonds is not accidental; it is a direct consequence of the molecule's three-dimensional structure and electron distribution. Two primary factors dictate which bromine atom is more susceptible to reaction, particularly in palladium-catalyzed cross-coupling, where the rate-determining step is often the oxidative addition of the C-Br bond to a Pd(0) complex.[5]
Steric Hindrance: The Dominant Differentiator
Biphenyl systems are not planar. The two phenyl rings are twisted relative to each other to minimize steric repulsion between the ortho-hydrogens.[6] In 3,5-Dibromo-4'-methyl-1,1'-biphenyl, the bromine atom at the C3 position is ortho to the point of connection with the 4'-methylphenyl ring. This proximity creates a significantly more crowded environment compared to the bromine at the C5 position, which is meta to the biphenyl linkage.
This steric clash has a profound impact on the transition state of the oxidative addition step.[7][8] A bulky palladium-phosphine catalyst must approach the C-Br bond to initiate the reaction. The path to the C3-Br bond is encumbered by the adjacent phenyl ring, raising the activation energy for this process. Conversely, the C5-Br bond is relatively exposed, allowing for easier catalyst access. Therefore, based on sterics, we can hypothesize that the C5 position will be significantly more reactive.
Electronic Effects: A More Subtle Influence
Electronic effects modulate the electrophilicity of the carbon atoms attached to the bromines. The C-Br bond is weaker and more readily cleaved than a C-Cl bond, making it a preferred reactive handle.[9] The 4'-methyl group on the second ring is a weak electron-donating group. This effect, transmitted through the biphenyl pi-system, subtly influences the electron density of the dibrominated ring. Phenyl groups themselves are generally considered weak activators and ortho-, para-directors in electrophilic aromatic substitutions.[10][11] However, in the context of oxidative addition, which is favored at more electron-deficient centers, the electronic differentiation between the C3 and C5 positions is likely minimal and secondary to the powerful influence of steric hindrance.
The diagram below illustrates the structural basis for the expected difference in reactivity.
Caption: Factors influencing the reactivity of bromine atoms.
Experimental Design for Comparative Analysis
To empirically validate our hypothesis, we propose a series of controlled cross-coupling reactions designed to favor mono-substitution, allowing for a clear comparison of the intrinsic reactivity of the C3 and C5 positions. We will utilize two of the most powerful and versatile C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5][12][13]
The general workflow for this comparative study is outlined below.
Caption: Experimental workflow for comparing bromine reactivity.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol is designed to couple an arylboronic acid selectively to one of the bromine positions. Using a slight excess of the dibromo-starting material helps to suppress the second coupling event.
Materials:
-
3,5-Dibromo-4'-methyl-1,1'-biphenyl
-
4-methoxyphenylboronic acid
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add 3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.2 mmol, 1.2 equiv).
-
Add 4-methoxyphenylboronic acid (1.0 mmol, 1.0 equiv) and potassium phosphate (2.5 mmol, 2.5 equiv).
-
Add the palladium catalyst, Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the unreacted starting material, the two mono-coupled isomers, and the di-coupled by-product.
-
Characterize the isomers and determine the product ratio using ¹H NMR and GC-MS analysis.
Protocol 2: Selective Mono-Buchwald-Hartwig Amination
This C-N coupling reaction will provide a complementary dataset to the Suzuki coupling, testing the reactivity with a different class of nucleophile and reaction mechanism.
Materials:
-
3,5-Dibromo-4'-methyl-1,1'-biphenyl
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon. Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add 3,5-Dibromo-4'-methyl-1,1'-biphenyl (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add the pre-formed catalyst solution to the flask containing the substrate and base.
-
Finally, add morpholine (1.0 mmol, 1.0 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to isolate and quantify the isomeric products.
-
Characterize the isomers and determine the product ratio using ¹H NMR and GC-MS analysis.
Anticipated Results and Data Analysis
Based on our theoretical analysis, we anticipate a clear preference for substitution at the less sterically hindered C5 position in both reaction types. The quantitative results from the experiments can be summarized in the following table.
| Reaction | Coupling Partner | Product Isomer | Position of Substitution | Anticipated Yield (%) | Anticipated Selectivity (C5:C3) |
| Suzuki-Miyaura | 4-MeO-Ph-B(OH)₂ | 3-Bromo-5-(4-methoxyphenyl)-4'-methyl-1,1'-biphenyl | C5 | 65-75% | >10:1 |
| 5-Bromo-3-(4-methoxyphenyl)-4'-methyl-1,1'-biphenyl | C3 | <5% | |||
| 3,5-Bis(4-methoxyphenyl)-4'-methyl-1,1'-biphenyl | C3 & C5 | 5-10% | |||
| Buchwald-Hartwig | Morpholine | 4-(3-Bromo-4'-methyl-[1,1'-biphenyl]-5-yl)morpholine | C5 | 70-80% | >15:1 |
| 4-(5-Bromo-4'-methyl-[1,1'-biphenyl]-3-yl)morpholine | C3 | <5% | |||
| 4,4'-(4'-Methyl-[1,1'-biphenyl]-3,5-diyl)dimorpholine | C3 & C5 | 5-10% |
Analysis of Results:
The data is expected to show a strong regioselectivity for the C5 position. This outcome provides compelling experimental evidence that steric hindrance is the dominant factor controlling the reactivity of the bromine atoms in 3,5-Dibromo-4'-methyl-1,1'-biphenyl under palladium-catalyzed cross-coupling conditions. The slightly higher anticipated selectivity in the Buchwald-Hartwig amination may be attributed to the use of the very bulky XPhos ligand, which would further amplify the steric differentiation between the two sites.[14]
Conclusion and Practical Implications
The two bromine atoms in 3,5-Dibromo-4'-methyl-1,1'-biphenyl exhibit significantly different reactivities in palladium-catalyzed cross-coupling reactions. The C5-Br bond, being less sterically encumbered, is the preferred site for substitution in both Suzuki-Miyaura and Buchwald-Hartwig reactions. This inherent selectivity allows for the molecule to be used as a versatile platform for the sequential, regiocontrolled synthesis of complex tri- and tetra-substituted biphenyls.
For researchers in drug development and materials science, this predictable reactivity is a powerful tool. It enables the strategic, stepwise introduction of different functional groups, creating a pathway to novel molecular architectures that would be difficult to access through other means. By understanding and leveraging the intrinsic steric and electronic properties of such substrates, chemists can design more efficient and elegant synthetic routes to target molecules.
References
- Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Source: Google AI-Powered Search.
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- Title: Palladium Catalysts for Cross-Coupling Reaction. Source: MDPI.
- Title: Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Source: Journal of the American Chemical Society - ACS Publications.
- Title: Explain steric effect in biphenyls. Source: Filo.
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- Title: Palladium-catalyzed cross-coupling reactions. Source: Fiveable.
- Title: Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. Source: ResearchGate.
- Title: Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Source: ChemRxiv.
- Title: Complete Reductive Dehalogenation of Brominated Biphenyls by Anaerobic Microorganisms in Sediment. Source: PMC.
- Title: Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Source: huscap.
- Title: Using resonance structures of the intermediates, explain why bromination of biphenyl occurs at ortho and para positions rather than at meta. Source: Unknown Source.
- Title: Hot Electron-Induced Carbon–Halogen Bond Cleavage Monitored by in Situ Surface-Enhanced Raman Spectroscopy. Source: The Journal of Physical Chemistry C - ACS Publications.
- Title: Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Source: PMC - PubMed Central.
- Title: Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Source: Synlett.
- Title: Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Source: PMC.
- Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts.
- Title: Buchwald–Hartwig amination. Source: Wikipedia.
- Title: Steric clash in real space: biphenyl revisited. Source: RSC Publishing.
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- Title: Is Phenyl an Ortho/Para or Meta Director?. Source: Chemistry Steps.
- Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,5-Dibromo-4'-methyl-1,1'-biphenyl for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dibromo-4'-methyl-1,1'-biphenyl, a halogenated biphenyl compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of brominated and halogenated organic compounds, drawing parallels from similar chemical structures. A conservative approach is strongly advised.
Understanding the Hazard: The Rationale for Stringent Disposal Protocols
The brominated structure necessitates high-temperature incineration to ensure complete destruction and prevent the formation of more toxic byproducts like polybrominated dibenzofurans (PBDFs) or dioxins.[3] Improper disposal, such as mixing with non-hazardous waste or discharge into the sewer system, is not only a regulatory violation but also a significant environmental hazard.
Key Chemical and Physical Properties (Inferred)
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₁₃H₁₀Br₂ | [4] |
| Molecular Weight | 326.03 g/mol | [4] |
| Appearance | Likely a solid | Based on similar biphenyl compounds |
| Solubility | Insoluble in water | Based on biphenyl and brominated compounds |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards associated with halogenated biphenyls, a multi-layered approach to PPE is mandatory to minimize exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: an inner nitrile glove and an outer, chemical-resistant glove (e.g., butyl rubber or Viton). | Provides robust protection against potential skin contact. Nitrile offers dexterity, while the outer layer provides enhanced chemical resistance. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of contaminated solvents and airborne particles of the solid compound. |
| Body Protection | A chemical-resistant lab coat is the minimum requirement. For handling larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. For larger quantities or when there is a risk of aerosolization, a NIOSH-approved respirator with P100 (HEPA) filters is recommended. | Protects against the inhalation of fine particles of the solid compound. |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of 3,5-Dibromo-4'-methyl-1,1'-biphenyl is a multi-step process that begins at the point of waste generation and ends with its collection by certified hazardous waste professionals.
Detailed Protocol:
-
Waste Segregation:
-
Immediately upon generation, any waste containing 3,5-Dibromo-4'-methyl-1,1'-biphenyl must be classified as "Halogenated Organic Waste."[5]
-
This includes pure, unreacted compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and solutions containing the compound.
-
Crucially, do not mix this waste stream with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals. [5]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
For solutions, use a compatible liquid waste container, also typically HDPE.
-
Ensure the container is clean and dry before use and has a secure, tight-fitting lid.
-
Do not overfill containers; a maximum of 80-90% capacity is recommended to allow for expansion and prevent spills.
-
-
Labeling:
-
As soon as waste is added to the container, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "3,5-Dibromo-4'-methyl-1,1'-biphenyl."
-
List all constituents of the waste, including any solvents and their approximate percentages.
-
Record the date when waste was first added to the container (the "accumulation start date").
-
-
Temporary Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from sources of ignition, and clearly marked.
-
Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks.
-
-
Scheduling Pickup:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
-
Professional Collection:
-
The waste will be collected by trained EHS personnel or a certified hazardous waste contractor.
-
They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
-
Final Disposition:
-
The primary and recommended disposal method for halogenated organic compounds like 3,5-Dibromo-4'-methyl-1,1'-biphenyl is high-temperature incineration.[3] This process ensures the complete destruction of the compound and minimizes the risk of environmental contamination.
-
Emergency Procedures: Responding to Spills
Accidents can happen, and a prepared response is critical to mitigating the impact of a spill.
Minor Spill (Small quantity, contained, no immediate inhalation hazard):
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.
-
Collection: Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spill (Large quantity, uncontained, potential for airborne dust, or any spill you are not comfortable handling):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Notify your supervisor and contact your institution's EHS or emergency response team.
-
Secure: Secure the area to prevent unauthorized entry.
-
Await Professional Response: Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 3,5-Dibromo-4'-methyl-1,1'-biphenyl is a critical responsibility for all laboratory personnel. By adhering to these stringent protocols, you are not only ensuring your own safety and that of your colleagues but also demonstrating a commitment to environmental stewardship. When in doubt, always consult with your institution's Environmental Health and Safety department.
References
- BenchChem. (2025). Personal protective equipment for handling 3,5-DiBr-PAESA.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Bromomethyl)biphenyl.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Methylbiphenyl.
- CPAchem. (n.d.). Safety Data Sheet: Biphenyl.
- ECHEMI. (n.d.). 4-BROMO-3'-METHYLBIPHENYL SDS, 92022-07-6 Safety Data Sheets.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4,4'-Bis(bromomethyl)biphenyl.
- Environmental Health and Safety, Florida International University. (n.d.). Spill Response Procedures.
- Fisher Scientific. (2025). Safety Data Sheet: 1,1'-Biphenyl, 4,4'-dibromo-.
- Naert, A., et al. (2007). Development and application of a simplified clean-up procedure for the determination of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in horse fat by gas chromatography-tandem mass spectrometry (GC-MS/MS). Food Additives & Contaminants, 24(8), 849-856.
- Redalyc. (n.d.). ARE AVAILABLE SAFETY METHODS FOR DEGRADATION OF HAZARDOUS POLYHALOGENATED WASTES (CONTAINING PBDEs, PCBs)?
- MedChemExpress. (2025). Safety Data Sheet: 4-Bromobiphenyl.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene.
- Fisher Scientific. (2018). Safety Data Sheet: Biphenyl.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- Stephen F. Austin State University. (n.d.). Emergency Response to Waste Spills.
- U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs).
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls.
- U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 164893106, 3,5-Dibromo-4-methyl-1,1'-biphenyl.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.
- Chushak, Y., & Travlos, G. S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental health perspectives, 124(5), 531–539.
- U.S. Environmental Protection Agency. (2026). RCRA U Waste - List Details.
- Transgrid. (n.d.). Environmental Guidance Note – Transport of Harmful Materials and Spill Response.
- BenchChem. (2025). Proper Disposal of 3,4-Dibromothiophene: A Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls.
- BenchChem. (2025). Comparative Toxicology of 4-Acetylbiphenyl and Its Isomers: A Guide for Researchers.
- Environmental Protection Authority South Australia. (2024). Waste codes & descriptions.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
Sources
Personal protective equipment for handling 3,5-Dibromo-4'-methyl-1,1'-biphenyl
As a Senior Application Scientist, I have observed that handling halogenated aromatics like 3,5-Dibromo-4'-methyl-1,1'-biphenyl (CAS 864149-25-7) requires moving far beyond basic laboratory safety protocols. Standard procedures often fail to account for the unique physicochemical properties of brominated biphenyls—specifically their extreme lipophilicity, static-prone powder mechanics, and highly dangerous thermolysis pathways.
To build a truly self-validating safety system in your laboratory, you must understand the causality behind each protective measure. This guide provides the operational, step-by-step methodologies required to handle this compound safely, ensuring both researcher protection and environmental compliance.
Risk Assessment & The Causality of Hazard
3,5-Dibromo-4'-methyl-1,1'-biphenyl is a brominated biphenyl derivative [1]. Compounds in this class act as persistent organic pollutants (POPs) that readily bioaccumulate in adipose tissue [2].
The primary operational risks are twofold:
-
The Carrier-Solvent Dermal Risk: In its dry powder form, the chemical poses an inhalation and surface-contact hazard. However, the risk magnifies exponentially when dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). These solvents act as rapid carriers, instantly permeating standard latex or thin nitrile gloves and dragging the lipophilic brominated compound directly through the dermal layer.
-
The Thermolysis Risk: Improper disposal or low-temperature incineration (450°C–900°C) causes brominated biphenyls to undergo thermolysis, forming polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [3], [4]. These byproducts are exceptionally toxic and act as severe endocrine disruptors.
Core PPE Requirements (The "Armor")
To counteract the carrier-solvent and inhalation risks, your Personal Protective Equipment (PPE) must function as a multi-layered, chemical-specific barrier.
Table 1: Quantitative PPE Specifications and Mechanistic Rationale
| PPE Component | Material Specification | Min. Thickness | Breakthrough Time (DCM/DMSO) | Causality / Rationale |
| Outer Gloves | Heavy-Duty Nitrile | > 8 mil | < 10 mins (DCM) | Acts as a sacrificial layer. Must be discarded immediately upon any solvent splash to prevent carrier-mediated dermal entry. |
| Inner Gloves | Neoprene or Nitrile | 4–6 mil | N/A (Protected) | Provides a secondary barrier against lipophilic penetration if the outer glove is compromised by a pinhole or splash. |
| Body Protection | Tyvek Suit or Chem-Resistant Coat | N/A | N/A | Woven cotton lab coats trap fine brominated powders in their fibers, leading to chronic exposure. Non-woven Tyvek prevents embedment. |
| Respiratory | P100 Particulate Respirator | N/A | N/A | Filters 99.97% of airborne aerosolized solid particles. Mandatory if weighing outside of a Class II B2 BSC or dedicated fume hood. |
| Eye/Face | ANSI Z87.1 Goggles | N/A | N/A | Tight-fitting seals prevent fine dust from dissolving in the lipid layers of the ocular mucosa. |
Step-by-Step Operational Workflow
Do not merely follow these steps; verify them as you work to ensure a self-validating protocol.
Phase 1: Containment & Preparation
-
Verify Airflow: Ensure your dedicated chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).
-
Eliminate Static: Brominated biphenyl powders are highly prone to static cling, which causes violent aerosolization when transferred. Line the workspace with anti-static weighing paper and pass a polonium anti-static brush over your spatulas and weigh boats before opening the chemical vial.
-
Donning Sequence: Inspect inner gloves for pinholes by inflating them slightly. Don the inner gloves, followed by the Tyvek coat. Finally, don the outer heavy-duty nitrile gloves, ensuring the cuff extends over the coat sleeve to eliminate exposed skin at the wrists.
Phase 2: Weighing & Dissolution 4. Transfer: Open the vial only deep inside the fume hood. Use a slow, deliberate scooping motion rather than pouring, which generates dust clouds. 5. Solvent Handling: If preparing a stock solution, perform all liquid transfers using sealed syringes or automated pipettes.
-
Critical Intervention: If a splash occurs on your glove, the clock starts immediately. Doff the outer glove within 5 seconds, wash the inner gloved hands with soap, doff the inner gloves, wash bare hands, and completely re-glove.
Phase 3: Decontamination 6. Surface Cleaning: Never sweep dry powder. Sweeping aerosolizes the compound. Decontaminate surfaces by wet-wiping with a compatible solvent (e.g., isopropanol) on a disposable Kimwipe, followed by a standard detergent wash.
Spill Management & High-Temp Disposal Plan
The disposal of 3,5-Dibromo-4'-methyl-1,1'-biphenyl requires strict adherence to halogenated waste protocols to prevent environmental catastrophe.
-
Spill Protocol: For dry spills, use a HEPA-filtered vacuum dedicated to hazardous chemicals, or cover the powder with solvent-wetted absorbent pads to prevent aerosolization before wiping it up.
-
Disposal Logic: All solid waste (gloves, weigh boats, Kimwipes) and liquid waste must be segregated into dedicated Halogenated Organic Waste containers.
-
The Destruction Mandate: Ensure your waste management contractor utilizes high-temperature incineration. The incinerator must operate at temperatures exceeding 1100°C to 1200°C with a residence time of >2 seconds. Lower temperatures will fail to destroy the biphenyl rings and will instead synthesize highly toxic PBDDs and PBDFs [3], [4].
Visualizing the Safety Logic
Operational workflow and disposal logic for 3,5-Dibromo-4'-methyl-1,1'-biphenyl.
References
-
Fluorochem. "3,5-DIBROMO-4'-METHYL-1,1'-BIPHENYL (CAS 864149-25-7) Specifications." 1
-
Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Polybrominated Biphenyls (PBBs)." 2
-
Aerosol and Air Quality Research (AAQR). "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment." 3
-
Stockholm Convention on Persistent Organic Pollutants. "Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans." 4
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
